Keap1-Nrf2-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32N2O10S2 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[[(1S)-1-carboxyethyl]-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C28H32N2O10S2/c1-19(27(31)32)29(41(35,36)25-13-9-23(39-3)10-14-25)17-21-7-5-6-8-22(21)18-30(20(2)28(33)34)42(37,38)26-15-11-24(40-4)12-16-26/h5-16,19-20H,17-18H2,1-4H3,(H,31,32)(H,33,34)/t19-,20-/m0/s1 |
InChI Key |
HTAPIMRLIHBYTM-PMACEKPBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1CN([C@@H](C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1CN(C(C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Keap1-Nrf2-IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Keap1-Nrf2-IN-13, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document details the underlying biology of the Keap1-Nrf2 pathway, the biochemical and cellular activity of this compound, and the experimental protocols used to characterize this inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance therapies targeting this crucial pathway.
The Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes and detoxification proteins, thereby restoring cellular redox homeostasis.
Direct inhibition of the Keap1-Nrf2 PPI by small molecules represents a promising therapeutic strategy to harness the protective effects of Nrf2 activation in various disease contexts.
Mechanism of Action of this compound
This compound is a potent, non-electrophilic small molecule inhibitor that directly targets the protein-protein interaction between Keap1 and Nrf2. Unlike electrophilic Nrf2 activators that covalently modify cysteine residues on Keap1, this compound binds reversibly to the Kelch domain of Keap1, the same domain responsible for binding the Neh2 domain of Nrf2.
By occupying this binding pocket, this compound competitively inhibits the Keap1-Nrf2 interaction. This disruption prevents the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. The stabilized Nrf2 is then free to accumulate in the cytoplasm and translocate to the nucleus, where it can activate the transcription of ARE-dependent cytoprotective genes.
Structural and molecular modeling studies have indicated that this compound establishes its binding affinity through the formation of hydrogen bonds with key amino acid residues within the Keap1 Kelch domain, specifically with Asn414, Arg415, Arg483, and Gln530.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a comparative view of its biochemical potency.
| Parameter | Value | Assay Method | Reference |
| IC50 | 0.15 µM | Fluorescence Polarization (FP) | [1][2] |
Note: Further quantitative data from cellular assays, such as EC50 for ARE-reporter activation or target gene expression, are not yet publicly available for this specific compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and similar inhibitors.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay is a high-throughput method used to screen for and characterize inhibitors of the Keap1-Nrf2 PPI. It measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT)
-
Test compound (this compound)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled Nrf2 peptide at a final concentration of 1-10 nM in the assay buffer.
-
Prepare a solution of the Keap1 Kelch domain protein at a concentration that results in significant binding to the peptide probe (typically determined through a preliminary titration experiment).
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled Nrf2 peptide to all wells.
-
Add the test compound at various concentrations to the respective wells. Include control wells with DMSO only (for maximum binding) and wells without Keap1 protein (for minimum polarization).
-
Add the Keap1 Kelch domain protein to all wells except for the minimum polarization controls.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
ARE-Luciferase Reporter Gene Assay
This cell-based assay is used to assess the ability of a compound to activate the Nrf2 pathway in a cellular context. It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel assay or a multiplexed assay).
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Experimental and Logical Workflow
The characterization of a Keap1-Nrf2 PPI inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical screening to cellular and potentially in vivo validation.
Conclusion
This compound is a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Its mechanism of action, involving the competitive inhibition of Nrf2 binding to the Keap1 Kelch domain, leads to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the ARE-mediated cytoprotective gene expression program. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in utilizing this compound as a chemical probe to study the Keap1-Nrf2 pathway or as a starting point for the development of novel therapeutics for oxidative stress-related diseases. Further characterization of its cellular activity and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
An In-Depth Technical Guide to the Discovery of Keap1-Nrf2-IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including chronic obstructive pulmonary disease (COPD), pulmonary fibrosis, and certain cancers. The discovery of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising strategy for the activation of the Nrf2 pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of Keap1-Nrf2-IN-13, a potent and metabolically stable direct inhibitor of this PPI. Detailed experimental protocols, quantitative data, and visualizations of the underlying biological and experimental processes are presented to facilitate further research and development in this area.
Introduction to the Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low basal levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3][4] The activation of these genes leads to the production of antioxidant and detoxification enzymes, thereby protecting the cell from damage.
Direct, non-covalent inhibition of the Keap1-Nrf2 PPI offers a therapeutic advantage over electrophilic Nrf2 activators, as it avoids the potential for off-target effects associated with reactive compounds.[5] this compound (also known as compound 21a) was developed as a direct inhibitor with improved potency and metabolic stability.[6]
The Discovery of this compound (Compound 21a)
The discovery of this compound originated from a lead compound (compound 4), a potent naphthalene-based inhibitor of the Keap1-Nrf2 PPI.[7] While potent, concerns about the metabolic stability of the naphthalene core prompted a molecular dissection strategy to design new analogs with improved drug-like properties.[6][7] This led to the synthesis of a series of disubstituted xylylene derivatives, culminating in the identification of compound 21a (this compound).[6]
This optimized compound demonstrated comparable inhibitory potency to the original lead in a fluorescence polarization (FP) assay but exhibited significantly enhanced metabolic stability in the presence of human liver microsomes.[6]
Mechanism of Action
This compound functions as a direct competitive inhibitor of the Keap1-Nrf2 protein-protein interaction. Molecular docking studies have elucidated its binding mode within the Kelch domain of Keap1, the primary binding site for Nrf2. The inhibitor is predicted to form crucial hydrogen bonds with key polar residues in this pocket, including Asn414, Arg415, and Arg483, and Gln530.[8][9] By occupying this binding site, this compound physically obstructs the binding of Nrf2 to Keap1, thereby preventing its ubiquitination and degradation. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent activation of ARE-dependent gene expression.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (compound 21a) and its lead compound (compound 4).
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (21a) | Fluorescence Polarization (FP) | IC50 | 0.15 ± 0.02 µM | [7] |
| Human Liver Microsome Stability | % Remaining (90 min) | >95% | [6] | |
| Lead Compound (4) | Fluorescence Polarization (FP) | IC50 | 0.11 ± 0.01 µM | [7] |
| Human Liver Microsome Stability | % Remaining (90 min) | ~50% | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This assay quantitatively measures the ability of a test compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
FITC-labeled 9mer Nrf2 peptide amide (FITC-9mer)
-
Assay Buffer: HEPES buffer, pH 7.4
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, black, non-binding surface plates
-
Microplate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final assay concentration may range from 0.5 to 50 µM.[8]
-
In a 384-well plate, add the following to each well for a final volume of 40 µL:
-
Include control wells:
-
Maximum Polarization (Pmax): Keap1, FITC-9mer, and DMSO (no inhibitor).
-
Minimum Polarization (Pmin): FITC-9mer and DMSO (no Keap1 or inhibitor).
-
-
Cover the plate and incubate at room temperature for 30 minutes with gentle rocking, protected from light.[7]
-
Measure fluorescence polarization on the microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[7]
Human Liver Microsome (HLM) Metabolic Stability Assay
This assay assesses the in vitro metabolic stability of a compound when incubated with human liver microsomes, providing an indication of its potential in vivo clearance.
Materials:
-
Pooled human liver microsomes
-
Test compound (this compound)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound at a final concentration of 0.1 mM.[8]
-
In a microcentrifuge tube, pre-warm a mixture of the test compound, human liver microsomes, and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Determine the metabolic stability by plotting the percentage of the parent compound remaining against time.
Conclusion
This compound (compound 21a) is a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction, discovered through a targeted lead optimization strategy.[6] Its high potency, coupled with significantly improved metabolic stability compared to its predecessors, makes it a valuable tool for investigating the therapeutic potential of Nrf2 activation. The detailed protocols and data presented in this guide are intended to support further preclinical development and research into the role of the Keap1-Nrf2 pathway in various disease states. The non-covalent, direct-acting mechanism of this compound offers a promising avenue for the development of safer and more specific Nrf2-activating therapeutics.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Keap1-Nrf2 Signaling Pathway: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This document details the core components of the pathway, its mechanism of action, regulatory networks, and downstream targets. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of targeting this pathway in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Core Concepts of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary mechanism by which cells protect themselves from both endogenous and exogenous stressors.[1] The central player in this pathway is the transcription factor Nrf2, which, under stressed conditions, translocates to the nucleus to orchestrate the expression of a vast array of cytoprotective genes.[2] Its activity is tightly regulated by Keap1, which acts as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex that targets Nrf2 for proteasomal degradation under basal conditions.[3]
Key Components:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A basic leucine zipper (bZip) transcription factor that binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4]
-
Keap1 (Kelch-like ECH-associated protein 1): A cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress and a negative regulator of Nrf2.[4] It functions as a homodimer.[2]
-
Cul3 (Cullin 3): A member of the cullin family of proteins that serves as a scaffold for the E3 ubiquitin ligase complex.[3]
-
Rbx1 (RING-box protein 1): A core component of the Cullin-RING E3 ubiquitin ligases that recruits the E2 ubiquitin-conjugating enzyme.[5]
Mechanism of Action
The regulation of Nrf2 activity by Keap1 is a dynamic process that responds to the cellular redox state.
Under Basal (Unstressed) Conditions:
Under normal physiological conditions, Keap1 sequesters Nrf2 in the cytoplasm.[6] A single Nrf2 molecule is bound by a Keap1 homodimer through two distinct motifs in its N-terminal Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[7] This interaction facilitates the polyubiquitination of Nrf2 by the Keap1-Cul3-Rbx1 E3 ligase complex, leading to its continuous degradation by the 26S proteasome.[5] This process maintains low intracellular levels of Nrf2.[5]
Under Stress Conditions:
In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[8] This modification induces a conformational change in the Keap1 protein, which disrupts the ubiquitination of Nrf2.[2] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[2]
Once in the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to AREs in the regulatory regions of its target genes, initiating their transcription.[9] These target genes encode a wide range of proteins involved in antioxidant defense, detoxification, and the maintenance of cellular homeostasis.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the Keap1-Nrf2 signaling pathway.
| Parameter | Value | Reference(s) |
| Binding Affinity (Kd) | ||
| Keap1 - Nrf2 (ETGE motif) | ~5 nM | [7][9] |
| Keap1 - Nrf2 (DLG motif) | ~1 µM | [7] |
| Protein Half-life | ||
| Nrf2 (basal conditions) | < 20 minutes | [10][11][12] |
| Nrf2 (stressed conditions) | Can increase to ~100-200 minutes | [11][13] |
| Cellular Concentration | ||
| Keap1 | 50,000 - 300,000 molecules/cell (murine cell lines) | [1] |
| Nrf2 (basal) | 49,000 - 190,000 molecules/cell (murine cell lines) | [1] |
| Stoichiometry | ||
| Keap1:Nrf2 | 2:1 | [1][2][8] |
Experimental Protocols
Detailed methodologies for key experiments used to study the Keap1-Nrf2 pathway are provided below.
Western Blotting for Keap1 and Nrf2
This protocol is used to detect and quantify the protein levels of Keap1 and Nrf2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Keap1 and Nrf2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[6][14]
Luciferase Reporter Assay for Nrf2 Activity
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Cell line of interest
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid.
-
After transfection, treat the cells with the compounds of interest or vehicle control.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15]
Chromatin Immunoprecipitation (ChIP) for Nrf2
ChIP is used to determine if Nrf2 binds to the promoter regions of its target genes in vivo.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents to shear chromatin
-
Antibody against Nrf2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the ARE of a known Nrf2 target gene
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments.
-
Immunoprecipitate the Nrf2-DNA complexes using an anti-Nrf2 antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links and digest the protein with proteinase K.
-
Purify the DNA.
-
Quantify the amount of target DNA sequence by qPCR using primers specific for the ARE of a target gene.
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This technique is used to verify the interaction between Keap1 and Nrf2 in a cellular context.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Antibody against Keap1 or Nrf2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against the "bait" protein (e.g., Keap1).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Nrf2).
In Vitro Nrf2 Ubiquitination Assay
This assay reconstitutes the ubiquitination of Nrf2 in a cell-free system to study the enzymatic activity of the Keap1-Cul3-Rbx1 E3 ligase.
Materials:
-
Recombinant Nrf2 protein (substrate)
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Recombinant Keap1, Cul3, and Rbx1 proteins (to assemble the E3 ligase)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Combine the recombinant E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the recombinant Nrf2 substrate.
-
Initiate the reaction by adding the assembled Keap1-Cul3-Rbx1 E3 ligase complex.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Nrf2 antibody to detect the appearance of higher molecular weight ubiquitinated Nrf2 species.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: A typical experimental workflow for studying the Keap1-Nrf2 pathway.
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The deubiquitinating enzyme USP35 regulates the stability of NRF2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Keap1-Nrf2-IN-13: A Technical Guide for Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Keap1-Nrf2-IN-13, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), for its application in oxidative stress research. This document outlines the core mechanism of the Keap1-Nrf2 signaling pathway, the function of this compound as a modulator of this pathway, detailed experimental protocols for its characterization, and a summary of its quantitative data.
The Keap1-Nrf2 Signaling Pathway and Oxidative Stress
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4] When cells are exposed to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This, in turn, upregulates the expression of a suite of cytoprotective genes, including antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[5]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases characterized by oxidative stress, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer.[6][7] Therefore, small molecule inhibitors of the Keap1-Nrf2 PPI, which mimic the effects of oxidative stress to activate the Nrf2 pathway, are of significant interest as potential therapeutic agents.[7]
This compound: A Non-Covalent Inhibitor
This compound is a small molecule inhibitor that directly targets the protein-protein interaction between Keap1 and Nrf2.[1] Unlike electrophilic activators of the Nrf2 pathway, this compound functions through a non-covalent binding mechanism.[6] This direct inhibition prevents the Keap1-mediated degradation of Nrf2, leading to its accumulation and the subsequent activation of the ARE-dependent antioxidant response.[6][7]
Quantitative Data
The inhibitory potency of this compound has been quantified using a fluorescence polarization (FP) assay.
| Compound | Assay Type | IC50 (µM) |
| This compound | Fluorescence Polarization (FP) | 0.15[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other inhibitors of the Keap1-Nrf2 PPI.
Fluorescence Polarization (FP) Assay
This in vitro assay directly measures the disruption of the Keap1-Nrf2 interaction.
Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slower, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that competes for the same binding site, the fluorescent probe is displaced, rotates more freely, and results in a lower polarization signal.[4]
Protocol:
-
Reagents and Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide).
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4).
-
384-well, non-binding, black microplates.
-
Test compound (this compound) serially diluted in assay buffer.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide to each well of the 384-well plate.[8]
-
Add 10 µL of 12 nM Keap1 Kelch domain protein to each well, except for the "probe only" control wells.[8]
-
Add 10 µL of serially diluted test compound to the appropriate wells. For control wells, add 10 µL of assay buffer with DMSO.
-
Add 10 µL of HEPES buffer to bring the final volume in each well to 40 µL.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is another robust in vitro assay for quantifying the inhibition of the Keap1-Nrf2 interaction.
Principle: This assay utilizes a lanthanide-based donor fluorophore (e.g., Terbium-cryptate labeled anti-His antibody) bound to a His-tagged Keap1 protein and an acceptor fluorophore (e.g., FITC) conjugated to an Nrf2 peptide. When the donor and acceptor are in close proximity due to the Keap1-Nrf2 interaction, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[9]
Protocol:
-
Reagents and Materials:
-
His-tagged purified recombinant Keap1 Kelch domain protein.
-
Terbium-cryptate labeled anti-His antibody (donor).
-
FITC-labeled Nrf2 peptide (acceptor).
-
Assay Buffer.
-
384-well, low-volume, black microplates.
-
Test compound serially diluted in assay buffer.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Add the test compound and Keap1 protein to the wells and incubate.
-
Add the donor (anti-His-Tb) and acceptor (FITC-Nrf2 peptide) reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 pathway in living cells.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by an inhibitor leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to Nrf2 activity.[10]
Protocol:
-
Reagents and Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE).[8]
-
Cell culture medium and supplements.
-
96-well, white, clear-bottom cell culture plates.
-
Test compound serially diluted in cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.[10]
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).[10]
-
Lyse the cells and add the luciferase assay reagent.[10]
-
Measure the luminescence using a luminometer.[10]
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to vehicle-treated control cells.
-
The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway under basal and stress/inhibited conditions.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of Keap1-Nrf2 inhibitors.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 2. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2/ARE activation assay [bio-protocol.org]
An In-depth Technical Guide to Keap1-Nrf2-IN-13: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary preclinical data available for Keap1-Nrf2-IN-13, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2.
In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[3] Dysregulation of the Keap1-Nrf2 pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[3]
This compound: A Direct Inhibitor of the Keap1-Nrf2 PPI
This compound is a small molecule designed to directly inhibit the protein-protein interaction between Keap1 and Nrf2.[4] By physically blocking the binding of Nrf2 to Keap1, this compound mimics the effects of oxidative stress, leading to the stabilization and nuclear accumulation of Nrf2 and the subsequent activation of the ARE-mediated antioxidant response. This non-covalent, direct inhibition offers a potentially more specific and less reactive approach compared to electrophilic Nrf2 activators that covalently modify Keap1.
Based on the available scientific literature, this compound corresponds to compound 21a as described in "Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction" published in Bioorganic & Medicinal Chemistry.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound (referred to as compound 21a in the source literature) and related compounds from the primary research article.[1]
Table 1: In Vitro Inhibitory Activity of Keap1-Nrf2 Inhibitors [1]
| Compound | IC50 (µM) against Keap1-Nrf2 PPI* |
| This compound (21a) | 0.15 ± 0.02 |
| Lead Compound (4) | 0.11 ± 0.01 |
| 1,2-Disubstituted Xylylene (9a) | 2.3 ± 0.24 |
| 1,3-Disubstituted Xylylene (9b) | > 50 |
| 1,4-Disubstituted Xylylene (9c) | > 50 |
*Data obtained from a Fluorescence Polarization (FP) assay.
Experimental Protocols
The following section details the methodologies used to characterize this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This in vitro assay was employed to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Keap1-Nrf2 protein-protein interaction.[1]
Principle: Fluorescence polarization measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled Nrf2 peptide, when unbound, tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, its tumbling is restricted, leading to a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Materials:
-
Recombinant human Keap1 protein
-
Fluorescein-labeled Nrf2 peptide (FITC-Nrf2)
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
Procedure:
-
A solution of Keap1 protein and FITC-Nrf2 peptide is prepared in the assay buffer.
-
The test compounds are serially diluted to various concentrations.
-
The Keap1/FITC-Nrf2 mixture is added to the wells of a 384-well plate.
-
The test compounds at different concentrations are then added to the respective wells.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for fluorescein.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the workflow of the fluorescence polarization assay.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the Fluorescence Polarization (FP) assay for Keap1-Nrf2 inhibitors.
Conclusion
This compound has been identified as a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction with a reported IC50 value in the low micromolar range. The preliminary data suggests its potential as a valuable research tool for studying the therapeutic implications of Nrf2 activation in various disease models. Further studies are warranted to fully elucidate its cellular activity, pharmacokinetic properties, and in vivo efficacy.
References
- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-13: A Technical Guide to Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement of Keap1-Nrf2-IN-13 in cellular systems. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively study and utilize this potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).
Core Concepts: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins that restore cellular homeostasis.
Direct inhibition of the Keap1-Nrf2 PPI represents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and certain cancers.[1]
Figure 1: The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Data for this compound
This compound is a small molecule inhibitor designed to directly block the protein-protein interaction between Keap1 and Nrf2. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 0.15 µM | Fluorescence Polarization (FP) | [1][2] |
Table 1: Biochemical Activity of this compound.
Note: Further quantitative data such as binding affinity (Kd) and cellular efficacy (EC50) in reporter assays are not publicly available in the primary literature for this compound.
Experimental Protocols for Target Engagement
To assess the cellular target engagement of this compound and other potential inhibitors, several key experiments are routinely employed. Detailed methodologies for these assays are provided below.
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the disruption of the Keap1-Nrf2 interaction in a high-throughput format.
Figure 2: Workflow for the Fluorescence Polarization (FP) Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human Keap1 protein (Kelch domain) is diluted in FP assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 0.05% P-20, and 1 mM DTT).
-
A fluorescein-labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-GDEETGEFL) is diluted in the same assay buffer.
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the fluorescently-labeled Nrf2 peptide, Keap1 protein, and the test compound.
-
The final concentrations in the well are typically around 15 nM fluorescent peptide, 40 nM Keap1 protein, and varying concentrations of the inhibitor.
-
Include controls for high polarization (Keap1 + peptide, no inhibitor) and low polarization (peptide only, no Keap1).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Figure 3: Workflow for the ARE Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably transfected with a luciferase reporter vector containing multiple copies of the ARE consensus sequence (e.g., HepG2-ARE cells).
-
Plate the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
-
Incubation and Lysis:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 16-24 hours.
-
After incubation, remove the medium and lyse the cells using a suitable lysis buffer (e.g., provided in a commercial luciferase assay kit).
-
-
Luminescence Measurement and Analysis:
-
Add the luciferase substrate to the cell lysates according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase reporter or a separate viability assay).
-
The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by plotting the fold induction of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment and Heating:
-
Culture cells to a sufficient density and treat them with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the concentration of soluble Keap1 in each sample using a method such as Western blotting with a Keap1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble Keap1 as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct engagement. The magnitude of this thermal shift can be quantified.
-
Conclusion
This compound is a valuable tool for studying the Keap1-Nrf2 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for assessing its target engagement in cells. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of the mechanism of action of this and other Keap1-Nrf2 PPI inhibitors, facilitating their development as potential therapeutics for a range of oxidative stress-related diseases.
References
Methodological & Application
Application Notes and Protocols for Keap1-Nrf2-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins involved in maintaining cellular redox homeostasis.
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as promising therapeutic agents. Keap1-Nrf2-IN-13 is a potent small molecule inhibitor designed to disrupt the interaction between Keap1 and Nrf2, thereby activating the Nrf2-mediated antioxidant response.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its biological activity and downstream effects.
Data Presentation
The following tables summarize representative quantitative data for this compound based on typical results obtained for potent Keap1-Nrf2 PPI inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 | 75 nM | - | Keap1-Nrf2 PPI Assay (Fluorescence Polarization) |
| EC50 (Nrf2 Activation) | 0.5 µM | A549 (Human Lung Carcinoma) | ARE-Luciferase Reporter Assay |
| Optimal Concentration Range | 0.1 - 10 µM | Various | Cell-based assays |
Table 2: Effect of this compound on Nrf2 Target Gene Expression
| Target Gene | Fold Induction (at 1 µM) | Fold Induction (at 5 µM) | Cell Line | Time Point |
| NQO1 | 4.5 | 8.2 | HaCaT (Human Keratinocyte) | 24 hours |
| HO-1 | 6.8 | 12.5 | HepG2 (Human Hepatocellular Carcinoma) | 24 hours |
| GCLC | 3.2 | 6.1 | A549 (Human Lung Carcinoma) | 24 hours |
| GCLM | 2.9 | 5.7 | HaCaT (Human Keratinocyte) | 24 hours |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | CC50 (72 hours) |
| A549 | > 50 µM |
| HaCaT | > 50 µM |
| HepG2 | > 50 µM |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Keap1-Nrf2 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: A General Experimental Workflow for Evaluating this compound in Cell Culture.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., A549, HaCaT, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for Nrf2 and Target Protein Expression
This protocol is to determine the effect of this compound on the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol is to measure the mRNA levels of Nrf2 target genes.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., NQO1, HO-1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Seed and treat cells as described in the Western Blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan master mix, primers, and cDNA template.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Disclaimer
This document provides generalized protocols and representative data for the use of this compound. Optimal conditions, including cell type, compound concentration, and incubation time, may vary and should be determined empirically by the end-user. The provided data is for illustrative purposes and may not be directly representative of all experimental outcomes. Always refer to the product-specific information sheet for handling and storage instructions. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Keap1-Nrf2-IN-13 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keap1-Nrf2-IN-13 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a reported half-maximal inhibitory concentration (IC50) of 0.15 µM in fluorescence polarization assays.[1] By disrupting the binding of Keap1 to Nrf2, this inhibitor prevents the ubiquitination and subsequent proteasomal degradation of the transcription factor Nrf2.[2][3][4][5] This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7] Consequently, this compound serves as a valuable research tool for investigating the therapeutic potential of activating the Nrf2 pathway in the context of diseases driven by oxidative stress and inflammation, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and certain cancers.[1]
These application notes provide detailed protocols for the in vitro use of this compound to help researchers characterize its activity and elucidate its mechanism of action in cell-based models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.15 µM | Fluorescence Polarization (FP) | [1] |
Table 2: Example Dose-Response Data for Nrf2 Target Gene Expression
| Concentration of this compound (µM) | Fold Change in HO-1 mRNA Expression (Hypothetical) | Fold Change in NQO1 mRNA Expression (Hypothetical) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 0.1 | 2.5 | 2.0 |
| 0.5 | 8.0 | 6.5 |
| 1.0 | 15.0 | 12.0 |
| 5.0 | 25.0 | 20.0 |
| 10.0 | 28.0 | 22.0 |
Note: The data in Table 2 is hypothetical and intended to serve as an example of expected results from a qPCR experiment. Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and correlation of NRF2, KEAP1, NQO-1 and HO-1 in advanced squamous cell carcinoma of the larynx and their association with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-13 and Other Direct PPI Inhibitors in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Keap1-Nrf2-IN-13 and other direct protein-protein interaction (PPI) inhibitors of the Keap1-Nrf2 pathway. While specific in vivo dosage and administration data for this compound are not yet publicly available, this document outlines a detailed protocol based on a structurally related direct Keap1-Nrf2 PPI inhibitor, KCB-F06, to serve as a starting point for experimental design.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][4] Oxidative stress modifies reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[1][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.[1][4]
Direct inhibitors of the Keap1-Nrf2 protein-protein interaction represent a promising therapeutic strategy for a variety of diseases associated with oxidative stress, including neurodegenerative diseases, inflammatory conditions, and some cancers.[2][3][5][6][7] Unlike electrophilic Nrf2 activators, direct PPI inhibitors do not rely on covalent modification of Keap1 and may offer a more specific and potentially safer pharmacological profile.[2][6] this compound is one such small molecule inhibitor with a reported in vitro IC50 of 0.15 µM.[8][9]
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the mechanism of the Keap1-Nrf2 signaling pathway and the site of action for direct PPI inhibitors like this compound.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of direct PPI inhibitors.
In Vivo Dosing and Administration: A Representative Protocol
As there is no specific published in vivo dosage for this compound, the following table summarizes the dosing information for a similar direct Keap1-Nrf2 PPI inhibitor, KCB-F06, used in a mouse model of osteoporosis. This can be used as a reference for designing initial dose-finding studies for this compound.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |
| KCB-F06 | Ovariectomized (OVX) mice | 10 mg/kg | Intraperitoneal (IP) injection | Daily | 4 weeks | [10] |
Detailed Experimental Protocols
Formulation of this compound for In Vivo Administration
A common starting point for formulating hydrophobic small molecules for in vivo studies involves creating a suspension or solution in a well-tolerated vehicle.
-
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternatively: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If the compound does not fully dissolve or suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
Visually inspect the formulation for homogeneity before each administration.
-
Animal Handling and Administration
The choice of administration route depends on the pharmacokinetic properties of the compound and the experimental design. Intraperitoneal injection and oral gavage are common methods.
-
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol for disinfection
-
Prepared this compound formulation
-
-
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse so that its head is pointing slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[12]
-
Aspirate gently to ensure that no blood or other fluids are drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a fresh needle.
-
Inject the calculated volume of the this compound formulation slowly and steadily. The maximum recommended injection volume is 10 µl/g of body weight.[13]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions for at least 10-15 minutes post-injection.
-
-
Materials:
-
Appropriately sized gavage needles for mice (e.g., 20-22 gauge, 1.5 inches long with a rounded tip).[14]
-
1 mL syringes
-
Prepared this compound formulation
-
-
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[15] Mark the needle if necessary.
-
Properly restrain the mouse, ensuring its head and neck are in a straight line with its body.[16]
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[17] The mouse should swallow as the tube is advanced.
-
If any resistance is met, do not force the needle. Withdraw and attempt to re-insert.
-
Once the needle is in the esophagus, slowly administer the formulation. The maximum recommended volume is 10 ml/kg.[14][17]
-
After administration, gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[14]
-
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study evaluating a Keap1-Nrf2 PPI inhibitor.
Caption: A generalized experimental workflow for in vivo testing of a drug candidate.
Endpoint Analysis
Following the treatment period, various analyses can be performed to assess the efficacy of the Keap1-Nrf2 inhibitor.
-
Pharmacodynamic (PD) Biomarkers:
-
Western Blot or ELISA: Measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in tissues of interest to confirm target engagement.
-
qRT-PCR: Quantify the mRNA expression of Nrf2 target genes.
-
-
Oxidative Stress Markers:
-
Measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), or 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tissue homogenates or plasma.
-
Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
-
Disease-Specific Endpoints:
-
These will vary depending on the animal model used (e.g., behavioral tests in neurodegeneration models, histological analysis of inflammation in colitis models, micro-CT analysis in osteoporosis models).
-
Conclusion
These application notes provide a foundational framework for conducting in vivo studies with this compound and other direct Keap1-Nrf2 PPI inhibitors. It is crucial to perform dose-response and toxicity studies to determine the optimal and safe dosage for this compound in the specific animal model being used. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Keap1-Nrf2 disruption as a ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Application Notes and Protocols for Keap1-Nrf2-IN-13 in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.
Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and certain cancers.[3] Keap1-Nrf2-IN-13 is a potent small molecule inhibitor of this interaction. Fluorescence Polarization (FP) is a robust, high-throughput screening-compatible assay format for identifying and characterizing such inhibitors.[4] This document provides detailed application notes and protocols for the use of this compound in a Keap1-Nrf2 fluorescence polarization assay.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay measures the change in the rotational speed of a fluorescently labeled molecule in solution. A small, fluorescently labeled Nrf2 peptide (the tracer) tumbles rapidly, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to the much larger Keap1 protein, its tumbling is significantly slowed, leading to a high polarization signal. A competitive inhibitor, such as this compound, will displace the fluorescent tracer from Keap1, causing the tracer to tumble freely again and resulting in a decrease in the fluorescence polarization signal. This dose-dependent decrease can be used to determine the inhibitor's potency (e.g., IC50).
Quantitative Data Summary
The following tables summarize key quantitative data for the Keap1-Nrf2 fluorescence polarization assay and the properties of this compound.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Inhibitor Name | This compound | [3] |
| Target | Keap1-Nrf2 Protein-Protein Interaction | [3] |
| IC50 (FP Assay) | 0.15 µM | [3] |
| Mechanism of Action | Competitive inhibitor of the Keap1-Nrf2 interaction. Forms hydrogen bonds with key polar residues in the Keap1 binding pocket (Asn414, Arg415, Arg483, Gln530). | [3] |
Table 2: Recommended Reagents and Materials for Keap1-Nrf2 FP Assay
| Reagent/Material | Description/Supplier |
| Keap1 Kelch Domain Protein | Recombinant human protein |
| FITC-labeled 9-mer Nrf2 peptide amide | Fluorescent tracer |
| This compound | Small molecule inhibitor |
| Assay Buffer | 10 mM HEPES pH 7.4, 150 mM NaCl, 50 mM EDTA, 0.005% Tween-20 |
| DMSO | For compound dilution |
| 384-well black, non-binding surface plates | e.g., Corning 3676 |
| Plate reader with FP capabilities | Capable of excitation at ~485 nm and emission at ~535 nm for FITC |
Table 3: Standard Assay Conditions for IC50 Determination
| Parameter | Recommended Concentration/Condition |
| Keap1 Kelch Domain | 100 nM |
| FITC-9mer Nrf2 Peptide | 10 nM |
| This compound | Serial dilution (e.g., 0.5 - 50 µM) |
| Total Assay Volume | 40 µL |
| DMSO Final Concentration | ≤ 2% |
| Incubation Time | 30 minutes at room temperature |
| Incubation Conditions | Protected from light |
| Plate Reader Excitation | 485 nm |
| Plate Reader Emission | 535 nm |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Keap1-Nrf2 signaling pathway under basal and stress/inhibited conditions.
Caption: Experimental workflow for the Keap1-Nrf2 fluorescence polarization competition assay.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a solution containing 10 mM HEPES pH 7.4, 150 mM NaCl, 50 mM EDTA, and 0.005% (v/v) Tween-20 in high-purity water. Filter sterilize and store at 4°C.
-
Keap1 Kelch Domain Protein Stock: Reconstitute lyophilized Keap1 protein in an appropriate buffer (as recommended by the supplier) to a stock concentration of ≥10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
FITC-9mer Nrf2 Peptide Stock: Reconstitute the fluorescent peptide in DMSO to a stock concentration of 100 µM. Aliquot and store at -20°C, protected from light.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
Protocol 2: Fluorescence Polarization Assay for IC50 Determination of this compound
This protocol is designed for a 384-well plate with a final assay volume of 40 µL.
-
Prepare Working Solutions:
-
Keap1 Working Solution (2X): Dilute the Keap1 stock solution in Assay Buffer to a concentration of 200 nM.
-
FITC-Nrf2 Peptide Working Solution (4X): Dilute the FITC-Nrf2 peptide stock solution in Assay Buffer to a concentration of 40 nM.
-
This compound Serial Dilution (4X): Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. Then, dilute each concentration into Assay Buffer to create the 4X working solutions. Ensure the final DMSO concentration in the assay does not exceed 2%.
-
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of each 4X this compound serial dilution to the wells.
-
Positive Control (No Inhibition): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Binding): Add 20 µL of Assay Buffer containing DMSO and 10 µL of the 4X FITC-Nrf2 Peptide working solution.
-
Blank: Add 40 µL of Assay Buffer.
-
-
Reagent Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the 2X Keap1 Working Solution.
-
To all wells except the "Negative Control" and "Blank", add 10 µL of the 4X FITC-Nrf2 Peptide working solution.
-
-
Incubation:
-
Shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with excitation and emission wavelengths set appropriately for FITC (e.g., Ex: 485 nm, Em: 535 nm).
-
Data Analysis
-
Subtract the blank values from all other readings.
-
The percentage of inhibition for each inhibitor concentration can be calculated using the following equation:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: Millipolarization value of the test well.
-
mP_min: Millipolarization value of the negative control (tracer only).
-
mP_max: Millipolarization value of the positive control (tracer + Keap1).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z' factor (<0.5) | Reagent concentrations are not optimal; Low signal-to-background ratio. | Titrate Keap1 and FITC-Nrf2 peptide concentrations to find the optimal window. Ensure the FP reader settings (e.g., gain) are optimized. |
| High variability between replicates | Pipetting errors; Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Centrifuge the plate briefly before incubation and reading. |
| Compound interference | Autofluorescence of the test compound. | Read the plate for fluorescence intensity before adding the tracer to identify fluorescent compounds. If interference is observed, consider a different assay format (e.g., TR-FRET). |
| No inhibition observed | Inactive compound; Compound precipitation. | Verify the identity and purity of the inhibitor. Check the solubility of the compound in the final assay buffer. |
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Keap1-Nrf2-IN-13 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3][4][6][7] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or small molecule inhibitors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][9]
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][10] Consequently, the development of small molecule inhibitors that can modulate this pathway is of significant therapeutic interest. Keap1-Nrf2-IN-13 is a novel, potent, and selective small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). These application notes provide a detailed protocol for the characterization of this compound using a luciferase reporter assay, a widely used method to quantify the activation of the Nrf2 pathway.[1][6][11]
Signaling Pathway and Mechanism of Action
The mechanism of Nrf2 activation by this compound is depicted in the following signaling pathway diagram.
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the Keap1-Nrf2 luciferase reporter assay.
Caption: Experimental workflow for the Keap1-Nrf2 luciferase reporter assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ARE-Luciferase Reporter HepG2 Cell Line | BPS Bioscience | 60513 |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| This compound | (In-house) | N/A |
| Sulforaphane (Positive Control) | Sigma-Aldrich | S4441 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
| ONE-Step™ Luciferase Assay System | BPS Bioscience | 60690 |
| 96-well white, clear-bottom assay plates | Corning | 3610 |
Experimental Protocol
1. Cell Culture and Maintenance:
-
Culture the ARE-Luciferase Reporter HepG2 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
2. Luciferase Reporter Assay:
-
Cell Seeding:
-
Harvest and resuspend the ARE-Luciferase Reporter HepG2 cells in fresh growth medium at a density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom assay plate (20,000 cells/well).
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Sulforaphane (positive control) in DMSO.
-
Perform serial dilutions of this compound and Sulforaphane in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should not exceed 0.5%.
-
Prepare a vehicle control containing the same concentration of DMSO as the compound-treated wells.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the ONE-Step™ Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Gently rock the plate for 10 minutes at room temperature to ensure complete cell lysis and signal development.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
Fold Induction Calculation:
-
Subtract the average background luminescence (wells with no cells) from all experimental readings.
-
Calculate the fold induction of luciferase activity for each treatment by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Fold Induction = (Luminescence_treated - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank)
-
-
EC50 Determination:
-
Plot the fold induction values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
-
Quantitative Data Summary
The following table summarizes the representative quantitative data for this compound and the positive control, Sulforaphane, in the ARE-luciferase reporter assay.
| Compound | EC50 (nM) | Max Fold Induction |
| This compound | 15.2 | 25.4 |
| Sulforaphane | 2500 | 12.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | - Low cell number- Inactive luciferase reagent- Short incubation time with substrate | - Optimize cell seeding density.- Ensure luciferase reagent is stored correctly and not expired.- Increase incubation time with the substrate. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No Response to Positive Control | - Cell line has lost responsiveness- Inactive positive control | - Use a fresh vial of cells.- Prepare a fresh stock of the positive control. |
| High Background Signal | - Contamination of reagents or plates | - Use sterile techniques and fresh reagents.- Use opaque-walled plates to minimize crosstalk. |
Conclusion
The provided protocol offers a robust and reliable method for the characterization of this compound and other potential modulators of the Keap1-Nrf2 pathway using a luciferase reporter assay. The data indicates that this compound is a potent activator of the Nrf2 pathway, with a significantly lower EC50 and higher maximal induction compared to the known Nrf2 activator, Sulforaphane. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and development targeting the Keap1-Nrf2 signaling axis.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myformulai.com [myformulai.com]
- 9. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Keap1-Nrf2-IN-13 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
Keap1-Nrf2-IN-13 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By directly binding to Keap1, it prevents the sequestration and degradation of Nrf2, leading to the activation of the Nrf2-mediated antioxidant response. This makes this compound a valuable research tool for studying the therapeutic potential of Nrf2 activation in neurodegenerative disease models. These application notes provide an overview of this compound and detailed protocols for its use in relevant experimental models.
Data Presentation
The following table summarizes the quantitative data for this compound and provides a comparison with other known Keap1-Nrf2 PPI inhibitors.
| Compound Name | IC50 (µM) | Assay Type | Notes |
| This compound | 0.15 | Fluorescence Polarization (FP) | Forms hydrogen bonds with key polar residues of Keap1 (Asn414, Arg415, Arg483, Gln530).[1] |
| Compound 1 (from Hu et al., 2013) | 3.0 | Fluorescence Polarization (FP) | Identified through high-throughput screening.[2] |
| Compound K18 | 31.55 | Not Specified | A non-naphthalene derivative.[3][4] |
| Compound 9 (from Yoshizaki et al., 2019) | 35.7 | Fluorescence Correlation Spectroscopy (FCS) | Identified from a screen of 1633 drugs.[5] |
| Ac-DAETGEF-OH (Peptide) | 0.73 | Fluorescence Polarization (FP) | A peptide inhibitor identified from a phage display library.[5] |
| ML334 | 1.09 | Fluorescence Polarization (FP) | Used as a positive control in some studies.[6] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol describes the use of this compound to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
For viability assays, seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
For protein or RNA analysis, seed cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for 2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in cell culture medium to a final concentration of 100 µM.
-
Add the 6-OHDA solution to all wells except for the untreated control group.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Western Blot Analysis for Nrf2 Pathway Activation (from 6-well plates):
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Protocol 2: Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
This protocol is for visualizing the translocation of Nrf2 to the nucleus upon treatment with this compound.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against Nrf2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., at its EC50 for Nrf2 activation, if known, or a concentration shown to be effective in other assays) for a specified time (e.g., 4, 8, or 12 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for Nrf2 to determine the extent of nuclear translocation.
-
Conclusion
This compound is a potent and specific tool for activating the Nrf2 pathway by inhibiting the Keap1-Nrf2 protein-protein interaction. The provided protocols offer a starting point for researchers to investigate the neuroprotective effects of Nrf2 activation in various in vitro models of neurodegenerative diseases. These studies can contribute to a better understanding of the role of oxidative stress in neurodegeneration and aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Keap1-Nrf2-IN-13 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Keap1-Nrf2 signaling pathway as a therapeutic target in oncology and detail the application of Keap1-Nrf2 protein-protein interaction (PPI) inhibitors in cancer cell lines. The focus is on the potent inhibitor, Keap1-Nrf2-IN-13, with practical protocols and data interpretation guidelines based on established methodologies for similar inhibitors.
Introduction to the Keap1-Nrf2 Pathway in Cancer
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5][6] Under normal physiological conditions, Keap1 acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2][3] In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear accumulation of Nrf2.[5][6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant defense.[1][2][5][6]
While Nrf2 activation is protective in normal cells, many cancer types exhibit aberrant, constitutive activation of the Nrf2 pathway.[1][3][4] This can be due to loss-of-function mutations in KEAP1 or gain-of-function mutations in NFE2L2 (the gene encoding Nrf2).[1][3] This sustained Nrf2 activity provides cancer cells with a significant survival advantage, promoting proliferation, metabolic reprogramming, and resistance to chemotherapy and radiotherapy.[1][3][4] Consequently, inhibiting the Keap1-Nrf2 pathway has emerged as a promising therapeutic strategy for cancers with aberrant Nrf2 activation.[1][3]
This compound: A Potent PPI Inhibitor
This compound is a small molecule inhibitor designed to directly disrupt the protein-protein interaction between Keap1 and Nrf2.[1][2][7] By binding to Keap1, this compound prevents the Keap1-mediated degradation of Nrf2. In the context of cancer therapy, the goal of a Keap1-Nrf2 inhibitor is to suppress the overactive Nrf2 signaling that contributes to malignancy.
Biochemical Profile of this compound:
| Parameter | Value | Assay | Reference |
| Target | Keap1-Nrf2 Protein-Protein Interaction | - | [1][2][7] |
| IC₅₀ | 0.15 µM | Fluorescence Polarization (FP) Assay | [1][2][7] |
| Mechanism | Binds to Keap1, forming hydrogen bonds with key polar residues (Asn414, Arg415, Arg483, Gln530), thus inhibiting Nrf2 binding. | Docking Assay | [1][2][7] |
As of the latest literature review, specific data on the effects of this compound in cancer cell lines have not been published. Therefore, the following sections will provide generalized protocols and representative data based on the well-characterized Nrf2 inhibitor, ML385 , which has been studied in non-small cell lung cancer (NSCLC) cell lines with Keap1 mutations.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the mechanism by which a PPI inhibitor modulates this pathway.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: Mechanism of action of a Keap1-Nrf2 protein-protein interaction inhibitor.
Experimental Protocols
The following protocols are generalized for the evaluation of Keap1-Nrf2 pathway inhibitors in adherent cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: A549 (NSCLC, KEAP1 mutant), H460 (NSCLC, KEAP1 mutant), and a wild-type KEAP1 cell line (e.g., BEAS-2B, non-tumorigenic lung epithelial) for selectivity assessment.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C. Further dilutions should be made in culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in protein levels of Nrf2 and its downstream targets.
-
Seeding and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat with the desired concentrations of this compound for 24-48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-Nrf2, anti-Keap1, anti-NQO1, anti-HO-1, and anti-β-actin (as a loading control).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the mRNA levels of Nrf2 target genes.
-
Seeding and Treatment: Treat cells in 6-well plates with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and primers for target genes (NFE2L2, NQO1, GCLC, HMOX1) and a housekeeping gene (GAPDH or ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a Keap1-Nrf2 inhibitor.
Caption: A logical workflow for the in vitro evaluation of Keap1-Nrf2 inhibitors.
Representative Data (Based on ML385)
The following table summarizes expected outcomes when treating Keap1-mutant NSCLC cells with a potent Nrf2 inhibitor like ML385. These results can serve as a benchmark for studies with this compound.
| Cell Line (Genotype) | Assay | Endpoint | Representative Result | Reference |
| A549 (KEAP1 mutant) | Cell Viability | IC₅₀ after 72h | ~5 µM | [8] |
| A549 (KEAP1 mutant) | Western Blot | Nrf2 Protein Level | Dose-dependent reduction | [8] |
| A549 (KEAP1 mutant) | qPCR | NQO1 mRNA Level | Dose-dependent reduction | [8] |
| H460 (KEAP1 mutant) | Clonogenic Assay | Colony Formation | Significantly inhibited | [8] |
| BEAS-2B (KEAP1 WT) | Clonogenic Assay | Colony Formation | No significant effect | [8] |
Conclusion
This compound is a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction, representing a valuable tool for cancer research, particularly in tumors with aberrant Nrf2 signaling. The provided protocols offer a robust framework for researchers to investigate the cellular effects of this compound and similar inhibitors. By systematically evaluating its impact on cell viability, protein expression, and gene regulation, a comprehensive understanding of its therapeutic potential can be achieved. It is recommended to always include both Keap1-mutant and wild-type cell lines to confirm the on-target selectivity of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
Application Notes and Protocols for Keap1-Nrf2-IN-13 in Chronic Obstructive Pulmonary Disorder (COPD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disorder (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, commonly caused by significant exposure to noxious particles or gases.[1][2] Oxidative stress and chronic inflammation are key pathological features of COPD.[1][2] The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress.[3][4][5] In response to oxidative stress, Nrf2 is released from Keap1-mediated repression, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[4][5] Dysregulation of the Keap1-Nrf2 pathway has been observed in COPD patients, suggesting that activation of Nrf2 could be a promising therapeutic strategy.[1][6]
Keap1-Nrf2-IN-13 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), thereby activating the Nrf2 signaling pathway.[7] While direct experimental evidence of this compound in COPD models is not yet available in published literature, its mechanism of action makes it a valuable research tool for investigating the therapeutic potential of Nrf2 activation in COPD. These application notes provide an overview of this compound and protocols for its use in in vitro COPD research models.
This compound: Compound Profile
This compound acts as a non-covalent inhibitor, disrupting the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.[8][9][10]
| Property | Data | Source |
| Compound Name | This compound | - |
| CAS Number | 2456294-92-9 | [7] |
| Mechanism of Action | Inhibitor of Keap1-Nrf2 protein-protein interaction. Forms hydrogen bonds with key polar residues (Asn414, Arg415, Arg483, Gln530) on the Keap1 protein. | [7] |
| In Vitro Potency (IC50) | 0.15 μM (determined by Fluorescence Polarization assay) | [7] |
| Metabolic Stability | Reported to have metabolic stability in the presence of human liver microsomes (0.1 mM, 90 min). | [7] |
| Suggested Research Areas | Oxidative stress-related and inflammatory diseases, including pulmonary fibrosis, chronic obstructive pulmonary disorder (COPD), and cancers. | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway, the mechanism of action for this compound, and a suggested experimental workflow for its evaluation in an in vitro COPD model.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Caption: Mechanism of action of this compound.
References
- 1. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 9. Modified Peptide Inhibitors of the Keap1–Nrf2 Protein–Protein Interaction Incorporating Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-13 Treatment in Pulmonary Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to irreversible scarring of the lung tissue. A key signaling pathway implicated in the pathogenesis of IPF is the Keap1-Nrf2 pathway. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] Oxidative stress, a central feature of IPF, disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.[1][2]
Keap1-Nrf2-IN-13 is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a reported in vitro IC50 value of 0.15 μM.[3] By directly blocking the interaction between Keap1 and Nrf2, this compound is designed to promote the nuclear accumulation of Nrf2 and enhance the endogenous antioxidant response, offering a potential therapeutic strategy for mitigating pulmonary fibrosis.[3]
These application notes provide a comprehensive overview of the use of this compound in preclinical pulmonary fibrosis models, including its mechanism of action, in vitro activity, and detailed protocols for in vivo studies.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.15 μM | Fluorescence Polarization (FP) Assay | [3] |
Note: To date, specific in vivo efficacy data for this compound in pulmonary fibrosis models, including dosage, administration route, and quantitative outcomes on fibrosis markers, have not been detailed in publicly available literature. The following experimental protocols are therefore provided as a general framework based on standard methods for evaluating Nrf2 activators in bleomycin-induced pulmonary fibrosis models.
Signaling Pathway and Mechanism of Action
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress.
Experimental Protocols
Protocol 1: Induction of Pulmonary Fibrosis in Mice using Bleomycin
This protocol describes the induction of pulmonary fibrosis in mice, a widely used model to study the pathogenesis of the disease and to evaluate potential therapeutics.[4][5]
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, preservative-free 0.9% saline
-
C57BL/6 mice (8-10 weeks old, male)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer®)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Preparation of Bleomycin Solution: On the day of induction, prepare a fresh solution of bleomycin sulfate in sterile saline. A typical dose is 1.5 - 3.0 U/kg body weight.[4] The final volume for intratracheal instillation should be between 25-50 µL per mouse.
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Position the anesthetized mouse on a surgical board at a 45-60 degree incline.
-
Gently extend the tongue and visualize the trachea using a small laryngoscope or otoscope.
-
Carefully insert the instillation device into the trachea, avoiding the esophagus.
-
Administer the bleomycin solution in a single, swift bolus.
-
Hold the mouse in an upright position for a few seconds to ensure the solution is distributed into the lungs.
-
-
Recovery: Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
-
Post-Procedure Monitoring: Monitor the animals daily for signs of distress, including weight loss, ruffled fur, and labored breathing. Body weight should be recorded every 2-3 days.
-
Fibrosis Development: Significant fibrosis typically develops 14 to 21 days after bleomycin administration.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for evaluating the therapeutic efficacy of this compound in the bleomycin-induced pulmonary fibrosis mouse model.
Materials:
-
Bleomycin-treated mice (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, corn oil - solubility and formulation need to be empirically determined)
-
Dosing syringes and needles (appropriate for the chosen route of administration)
-
Equipment for endpoint analysis (see below)
Experimental Design:
-
Groups:
-
Saline + Vehicle Control
-
Bleomycin + Vehicle Control
-
Bleomycin + this compound (Low Dose)
-
Bleomycin + this compound (High Dose)
-
(Optional) Bleomycin + Positive Control (e.g., Pirfenidone, Nintedanib)
-
-
Animal Numbers: A minimum of 8-10 mice per group is recommended.
-
Treatment Schedule:
-
Prophylactic: Begin treatment with this compound one day before or on the same day as bleomycin administration.
-
Therapeutic: Begin treatment 7-10 days after bleomycin administration, once fibrosis is established.
-
-
Dosing and Administration:
-
The optimal dose and route of administration for this compound must be determined through pharmacokinetic and tolerability studies. Potential routes include oral gavage (PO) or intraperitoneal (IP) injection.
-
Administer this compound or vehicle daily or as determined by its pharmacokinetic profile.
-
-
Study Duration: The study should continue for 14 to 21 days after bleomycin instillation.
Endpoint Analysis (Day 14 or 21):
-
Euthanasia and Sample Collection: Euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Histopathology:
-
Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding.
-
Stain 5 µm sections with Masson's trichrome to visualize collagen deposition (fibrosis).
-
Score the severity of fibrosis using the Ashcroft scoring system.[5]
-
-
Hydroxyproline Assay:
-
Hydrolyze a portion of the lung tissue.
-
Quantify the hydroxyproline content, a major component of collagen, as a biochemical marker of fibrosis.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from lung tissue.
-
Analyze the expression of Nrf2 target genes (e.g., Nqo1, Hmox1) and pro-fibrotic genes (e.g., Col1a1, Acta2).
-
-
Protein Analysis (Western Blot or ELISA):
-
Analyze protein levels of Nrf2, Keap1, and downstream targets in lung tissue homogenates.
-
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Nrf2 Activation via Western Blot Following Inhibition of the Keap1-Nrf2 Interaction by Keap1-Nrf2-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5][6][7][8] The Keap1-Nrf2 protein-protein interaction (PPI) is a key regulatory node in this pathway. Small molecule inhibitors that disrupt this interaction, such as Keap1-Nrf2-IN-13, prevent the degradation of Nrf2, leading to its accumulation and translocation to the nucleus.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[9][10][11] This application note provides a detailed protocol for assessing the activation of Nrf2 in response to this compound treatment using Western blotting to measure the accumulation of Nrf2 in the nucleus.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a central mechanism for cellular protection against oxidative stress.
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Experimental Workflow for Nrf2 Activation Analysis
A systematic workflow is crucial for obtaining reliable and reproducible results.
Caption: Western blot workflow for analyzing Nrf2 nuclear translocation.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect Nrf2 activation.
1. Cell Culture and Treatment:
-
Cell Lines: Human lung carcinoma (A549) or human hepatoma (HepG2) cells are suitable models as they are known to have a functional Keap1-Nrf2 pathway.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of treatment.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 1, 2, 4, 6 hours) are recommended to determine the optimal conditions.
-
Include a vehicle control (DMSO) and a positive control (e.g., 50 µM tert-butylhydroquinone (tBHQ)) in your experimental design.[7]
-
2. Nuclear and Cytoplasmic Fractionation:
This step is crucial to specifically measure the translocation of Nrf2 to the nucleus.[12][13][14]
-
Reagents:
-
Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
-
Procedure:
-
After treatment, wash cells twice with ice-cold PBS.
-
Scrape the cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µl of Buffer A and incubate on ice for 15 minutes.
-
Add 10 µl of 10% IGEPAL CA-630 (or similar detergent) and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with 200 µl of Buffer A.
-
Resuspend the nuclear pellet in 50-100 µl of Buffer B and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.
-
3. Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with the following primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation:
-
Rabbit anti-Nrf2 antibody (1:1000)
-
Mouse anti-Lamin B1 antibody (1:1000) - as a nuclear loading control.
-
Mouse anti-GAPDH antibody (1:5000) - as a cytoplasmic loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibodies: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibodies (1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
6. Signal Detection and Analysis:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the nuclear Nrf2 band intensity to the Lamin B1 band intensity. Calculate the fold change in nuclear Nrf2 levels relative to the vehicle control.
Data Presentation: Expected Quantitative Results
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment investigating the effect of this compound on Nrf2 nuclear translocation.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Nuclear Nrf2 / Lamin B1 (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 4 | 1.0 ± 0.15 | 1.0 |
| This compound | 1 | 4 | 2.5 ± 0.3 | 2.5 |
| This compound | 5 | 4 | 5.8 ± 0.6 | 5.8 |
| This compound | 10 | 4 | 6.2 ± 0.5 | 6.2 |
| Positive Control (tBHQ) | 50 | 4 | 5.5 ± 0.4 | 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to reliably measure the activation of Nrf2 following treatment with the Keap1-Nrf2 protein-protein interaction inhibitor, this compound. The key to a successful experiment is the careful execution of the nuclear and cytoplasmic fractionation to accurately assess the translocation of Nrf2. The expected outcome is a dose-dependent increase in nuclear Nrf2 levels, confirming the inhibitory action of this compound on the Keap1-Nrf2 interaction and the subsequent activation of the Nrf2 signaling pathway. This method is a fundamental tool for researchers and drug development professionals studying the therapeutic potential of targeting the Keap1-Nrf2 pathway in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Proteomics Identifies Novel Nrf2-Mediated Adaptative Signaling Pathways in Skeletal Muscle Following Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting & Optimization
Keap1-Nrf2-IN-13 solubility in DMSO and cell culture media
Welcome to the technical support center for Keap1-Nrf2-IN-13. This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this inhibitor in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO. Quantitative analysis has shown that it can be dissolved in DMSO at a concentration of 300 mg/mL (483.33 mM). It is recommended to use sonication to facilitate dissolution.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. The product datasheet often provides a table for preparing stock solutions of various concentrations. Once prepared, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the solubility and stability of this compound in cell culture media?
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be a range of concentrations from 0.1 µM to 50 µM, based on its reported IC50 value of 0.15 µM for inhibiting the Keap1-Nrf2 protein-protein interaction.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 300 mg/mL (483.33 mM) | Sonication is recommended to aid dissolution. |
| Cell Culture Media (e.g., DMEM, RPMI) | Not explicitly determined. | Prepare a concentrated stock in DMSO and dilute to the final working concentration. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%). |
Experimental Protocols
Protocol for Preparing Working Solutions for Cell Culture
-
Prepare a Stock Solution in DMSO:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the compound.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions (Optional):
-
For preparing a range of working concentrations, it may be convenient to make intermediate dilutions of the stock solution in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Warm the required volume of complete cell culture medium to 37°C.
-
Add the appropriate volume of the DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Immediately vortex or gently mix the solution to ensure homogeneity and prevent precipitation.
-
Add the final working solution to your cell cultures.
-
Important Considerations:
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Prepare fresh working solutions from the frozen stock for each experiment to ensure compound integrity.
-
Observe the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration or adjust the dilution method.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitates in cell culture medium. | The final concentration of the compound exceeds its solubility in the aqueous medium. | - Prepare a more diluted stock solution in DMSO to reduce the amount of DMSO added to the medium. - Decrease the final working concentration of the compound. - Ensure the medium is at 37°C before adding the compound and mix immediately. |
| High background or off-target effects observed. | The concentration of the compound is too high, leading to non-specific effects. | - Perform a dose-response curve to determine the optimal, non-toxic working concentration. - Ensure the final DMSO concentration is not causing cytotoxicity. |
| Inconsistent results between experiments. | - Inconsistent preparation of stock or working solutions. - Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh working solutions for each experiment. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Ensure accurate pipetting and thorough mixing. |
| No observable effect of the inhibitor. | - The working concentration is too low. - The compound has degraded. - The cell line is not responsive to Keap1-Nrf2 pathway modulation. | - Increase the concentration of the inhibitor. - Use a fresh aliquot of the stock solution. - Confirm the expression and functionality of the Keap1-Nrf2 pathway in your cell line using a positive control (e.g., another known Nrf2 activator). |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound.
Technical Support Center: Optimizing Keap1-Nrf2-IN-13 Concentration for Nrf2 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-13 to optimize Nrf2 activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate Nrf2?
A1: this compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[3][4] this compound works by directly binding to Keap1 and disrupting its interaction with Nrf2.[1][2] This prevents Nrf2 degradation, leading to its accumulation, translocation to the nucleus, and subsequent activation of antioxidant response element (ARE)-dependent gene expression, including key cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on its in vitro activity, a good starting point for cell-based assays is to test a concentration range around the reported IC50 value. For this compound, the reported IC50 for inhibiting the Keap1-Nrf2 interaction is 0.15 μM in a fluorescence polarization assay.[1][2] We recommend starting with a concentration range of 0.1 µM to 10 µM to determine the optimal concentration for Nrf2 activation in your specific cell line and experimental setup.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time can vary depending on the cell type and the specific endpoint being measured. For observing Nrf2 nuclear translocation by immunofluorescence or Western blot, a shorter treatment time of 1 to 4 hours is often sufficient. For measuring the induction of Nrf2 target genes (e.g., HO-1, NQO1) at the mRNA level (qRT-PCR) or protein level (Western blot), or for reporter gene assays (ARE-luciferase), a longer treatment time of 6 to 24 hours is typically required.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: A variety of human and rodent cell lines can be used. Commonly used cell lines for studying Nrf2 activation include human hepatoma cells (HepG2), human embryonic kidney cells (HEK293), and human lung adenocarcinoma cells (A549). The choice of cell line should be guided by the specific research question and the expression levels of Keap1 and Nrf2 in that cell type.
Q5: How can I confirm that this compound is activating the Nrf2 pathway in my experiment?
A5: Several methods can be used to confirm Nrf2 pathway activation:
-
Western Blotting: Detect an increase in Nrf2 protein levels, particularly in the nuclear fraction. You can also measure the protein expression of downstream targets like HO-1 and NQO1.[5][6]
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of Nrf2 target genes such as HMOX1 (encoding HO-1) and NQO1.[7][8]
-
Immunofluorescence Microscopy: Visualize the translocation of Nrf2 from the cytoplasm to the nucleus.
-
ARE-Luciferase Reporter Assay: Use a cell line stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. An increase in luciferase activity indicates Nrf2 activation.[1][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low Nrf2 activation observed. | Suboptimal concentration of this compound: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal concentration. |
| Insufficient treatment time: The incubation time may not be long enough to see a significant effect. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for your endpoint. | |
| Low expression of Keap1 or Nrf2 in the cell line: The chosen cell line may not be responsive to Keap1-Nrf2 inhibition. | Select a cell line known to have a functional Keap1-Nrf2 pathway. You can check the baseline expression of Keap1 and Nrf2 by Western blot. | |
| Compound instability or degradation: this compound may be unstable in your cell culture medium or experimental conditions. | Prepare fresh stock solutions of the inhibitor for each experiment. Minimize freeze-thaw cycles. Consult the manufacturer's datasheet for stability information. | |
| High background or off-target effects. | High concentration of this compound: Excessive concentrations can lead to non-specific effects or cytotoxicity. | Lower the concentration of the inhibitor. Always include a vehicle control (e.g., DMSO) in your experiments. Perform a cell viability assay (e.g., MTT or LDH assay) to assess cytotoxicity at the concentrations used. |
| Contamination of cell culture: Mycoplasma or other microbial contamination can affect cellular responses. | Regularly test your cell lines for mycoplasma contamination. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Use cells within a consistent passage number range. Seed cells at the same density and ensure they reach a similar confluency before treatment. Use the same batch of serum for a set of experiments. |
| Inconsistent preparation of this compound: Errors in weighing, dissolving, or diluting the compound. | Prepare stock solutions carefully and accurately. Use calibrated equipment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Fluorescence Polarization | Keap1-Nrf2 PPI | 0.15 µM | [1][2] |
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This protocol is for measuring the activation of the Nrf2 pathway using a stable cell line expressing a luciferase reporter driven by an Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed ARE-luciferase reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time (e.g., 16-24 hours).
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay or by normalizing to total protein concentration).
Western Blot for Nrf2 Nuclear Translocation
This protocol describes how to detect the accumulation of Nrf2 in the nucleus upon treatment with this compound.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1/A/C as a nuclear marker, anti-GAPDH/β-actin as a cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Probe the same membrane with antibodies against nuclear and cytoplasmic markers to confirm the purity of the fractions.
qRT-PCR for Nrf2 Target Gene Expression
This protocol is for quantifying the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 6-24 hours).
-
Wash the cells with PBS and extract total RNA using a commercial kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control and normalized to the housekeeping gene.
Visualizations
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 luciferase reporter assay. [bio-protocol.org]
Keap1-Nrf2-IN-13 stability and storage conditions
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-13. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Under normal physiological conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. This compound disrupts the interaction between Keap1 and Nrf2, preventing Nrf2 degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. It has an IC50 value of 0.15 μM in fluorescence polarization assays.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For solid compound, it is recommended to store at 4°C and protect from light. For stock solutions, it is advised to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light. It is important to avoid repeated freeze-thaw cycles.
Q3: How should I dissolve this compound?
A3: this compound is soluble in DMSO. For example, it can be dissolved in DMSO at a concentration of 300 mg/mL (483.33 mM), which may require sonication. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.
Q4: What is the metabolic stability of this compound?
A4: this compound has been shown to have metabolic stability in the presence of human liver microsomes when tested at a concentration of 0.1 mM for 90 minutes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity in cell-based assays | Improper storage leading to degradation. | Ensure the compound has been stored according to the recommendations (see storage and handling FAQ). Use a fresh aliquot. |
| Poor solubility in aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is compatible with your cell line (typically <0.5%). | |
| Cell line is not responsive to Nrf2 activation. | Use a positive control, such as sulforaphane, to confirm that the Keap1-Nrf2 pathway is functional in your cell line. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of stock solution. | Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. |
| Variability in cell density or passage number. | Maintain consistent cell culture conditions, including seeding density and passage number, for all experiments. | |
| Precipitation of the compound in cell culture media | Compound concentration exceeds its solubility limit in the aqueous media. | Lower the final concentration of the compound in the assay. Perform a solubility test in your specific cell culture medium. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Fluorescence Polarization Assay) | 0.15 μM | |
| Solubility in DMSO | 300 mg/mL (483.33 mM) | |
| Storage (Solid) | 4°C, protect from light | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | |
| Metabolic Stability | Stable in human liver microsomes (0.1 mM, 90 min) |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This protocol is a representative method for determining the IC50 of inhibitors of the Keap1-Nrf2 interaction.
Materials:
-
Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled)
-
Assay Buffer (e.g., HEPES-based buffer)
-
This compound
-
384-well black, non-binding plates
-
Plate reader capable of fluorescence polarization measurements
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled Nrf2 peptide and the Keap1 protein to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
ARE-Luciferase Reporter Assay
This cellular assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct
-
Cell culture medium
-
This compound
-
Positive control (e.g., sulforaphane)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Seed the ARE-luciferase HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.
-
Plot the fold induction of luciferase activity relative to the vehicle control to determine the compound's efficacy in activating the Nrf2 pathway.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
potential off-target effects of Keap1-Nrf2-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Keap1-Nrf2-IN-13, a protein-protein interaction (PPI) inhibitor of the Keap1-Nrf2 pathway.[1] The information provided is intended to help users address common experimental challenges and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (nuclear factor erythroid 2-related factor 2).[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3][4] By blocking the Keap1-Nrf2 interaction, this compound allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes.[5][6]
Q2: What are the potential off-target effects of this compound?
A2: As a non-covalent inhibitor of the Keap1-Nrf2 PPI, this compound is designed to be more selective than electrophilic Nrf2 activators that covalently modify cysteine residues.[7] However, potential off-target effects could arise from:
-
Binding to other Kelch-domain containing proteins: The human proteome contains other proteins with Kelch domains that are structurally similar to that of Keap1. Depending on its specificity, this compound could potentially bind to these other Kelch domains and interfere with their function.
-
Unintended interactions with other cellular components: As with any small molecule, there is a possibility of interactions with other proteins or cellular pathways that are not the intended target.
It is crucial to experimentally validate the selectivity of this compound in your model system.
Q3: How can I assess the on-target activity of this compound in my experiments?
A3: On-target activity can be confirmed by observing the downstream effects of Nrf2 activation. Key readouts include:
-
Increased nuclear translocation of Nrf2: This can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.
-
Increased expression of Nrf2 target genes: Quantitative PCR (qPCR) can be used to measure the mRNA levels of well-established Nrf2 target genes such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).
-
Increased protein levels of Nrf2 targets: Western blotting can be used to detect the protein products of Nrf2 target genes.
-
ARE-driven reporter gene activation: In cell lines engineered with a luciferase or other reporter gene under the control of an ARE promoter, an increase in reporter activity will indicate Nrf2 activation.
Q4: My cells are showing toxicity after treatment with this compound. What could be the cause?
A4: Cell toxicity can result from several factors:
-
High concentrations of the inhibitor: Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration for your cell type.
-
Off-target effects: The inhibitor may be interacting with other cellular pathways essential for cell viability.
-
Prolonged Nrf2 activation: While acute Nrf2 activation is generally protective, sustained, high levels of Nrf2 activity can sometimes be detrimental.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level.
Troubleshooting Guides
Problem 1: No significant increase in Nrf2 target gene expression after treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient treatment time | Conduct a time-course experiment to identify the time point of maximal Nrf2 target gene induction. |
| Poor cell health | Ensure cells are healthy and not overgrown before treatment. Perform a cell viability assay to confirm. |
| Inactive compound | Verify the integrity of your this compound stock solution. If possible, test its activity in a cell-free biochemical assay. |
| Cell line is unresponsive | Some cell lines may have mutations in the Keap1-Nrf2 pathway that render them insensitive to PPI inhibitors. Confirm the integrity of the pathway in your cell line. |
Problem 2: High background signal in the ARE-reporter assay.
| Possible Cause | Troubleshooting Step |
| Leaky reporter construct | Use a minimal promoter in your reporter construct to reduce basal expression. |
| Constitutive Nrf2 activation | The cell line may have a high basal level of Nrf2 activity. Use a negative control (untreated or vehicle-treated cells) to determine the baseline. |
| Plasmid transfection issues | Optimize transfection efficiency and ensure the reporter plasmid is of high quality. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inhibitor degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay directly measures the disruption of the Keap1-Nrf2 interaction by an inhibitor.
Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., ETGE) is used. When bound to the larger Keap1 protein, the peptide's rotation is slower, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will cause the release of the fluorescent peptide, leading to faster rotation and a decrease in the polarization signal.
Methodology:
-
Reagents:
-
Purified recombinant Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2 peptide)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
This compound and other test compounds
-
Black, low-volume 96- or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the microplate, add the fluorescently labeled Nrf2 peptide at a fixed concentration.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the Keap1 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each inhibitor concentration.
-
Plot ΔmP against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action.
References
- 1. apexbt.com [apexbt.com]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myformulai.com [myformulai.com]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-13 delivery methods for in vivo experiments
Welcome to the technical support center for Keap1-Nrf2-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals with their in vivo experiments by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to Keap1, this compound prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. This makes it a valuable tool for studying the therapeutic potential of Nrf2 activation in diseases associated with oxidative stress, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and some cancers.[1][2]
Q2: What is the purity and appearance of this compound?
A2: this compound is typically supplied as a white to off-white solid.[1] For research purposes, it is crucial to obtain the compound from a reputable supplier who provides a certificate of analysis detailing its purity, which should ideally be >98% for in vivo studies.
Q3: What is the solubility of this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 300 mg/mL (483.33 mM), often requiring sonication to fully dissolve.[2] Its solubility in aqueous solutions is limited, which presents a challenge for in vivo delivery and necessitates the use of co-solvents or specific formulation strategies.
Q4: Are there any known in vivo data for this compound?
A4: Currently, there is limited publicly available in vivo data specifically for this compound. However, data from structurally similar compounds, such as Keap1-Nrf2-IN-14, can provide some guidance. For instance, Keap1-Nrf2-IN-14 has been administered via intraperitoneal and intravenous injections in mice. Further studies are required to determine the specific pharmacokinetic and pharmacodynamic properties of this compound in vivo.
Troubleshooting In Vivo Experiments
Problem 1: Compound precipitation upon dilution of DMSO stock solution for injection.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous vehicle like saline or PBS, the compound can crash out of solution.
-
Solution:
-
Use a co-solvent system: A common approach for administering hydrophobic compounds is to use a vehicle containing a mixture of solvents. A widely used vehicle for intraperitoneal (IP) injection is a combination of DMSO, PEG300 (or PEG400), Tween 80, and saline. The DMSO helps to initially dissolve the compound, while PEG and Tween 80 act as surfactants and solubilizing agents to maintain the compound in solution upon further dilution in the aqueous component.
-
Prepare a suspension: If a solution cannot be achieved, a fine, uniform suspension can be prepared. This typically involves using a vehicle containing suspending agents like carboxymethyl cellulose (CMC). It is crucial to ensure the suspension is homogenous before each injection to ensure consistent dosing.
-
Sonication: After preparing the formulation, sonicate the mixture to aid in dissolution and create a more uniform suspension.
-
Problem 2: Observed toxicity or adverse effects in animal models.
-
Cause: Adverse effects can stem from the compound itself or the delivery vehicle. High concentrations of DMSO can be toxic to animals.
-
Solution:
-
Dose-response study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).
-
Vehicle toxicity control: Always include a vehicle-only control group in your experiments to distinguish between vehicle-induced toxicity and compound-specific effects.
-
Limit DMSO concentration: Aim to keep the final concentration of DMSO in the injected formulation as low as possible, ideally below 10% for IP injections and even lower for intravenous (IV) injections.
-
Monitor animal health: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Problem 3: Lack of efficacy or inconsistent results.
-
Cause: This could be due to poor bioavailability, rapid metabolism of the compound, or issues with the experimental model.
-
Solution:
-
Pharmacokinetic (PK) studies: If possible, conduct a pilot PK study to determine the compound's half-life, bioavailability, and peak plasma concentration after administration. This will help in optimizing the dosing regimen.
-
Formulation optimization: The choice of vehicle and route of administration can significantly impact bioavailability. For oral administration, lipid-based formulations or solid dispersions can improve absorption. For parenteral routes, ensure the compound remains in solution or a fine suspension.
-
Route of administration: Consider the most appropriate route for your experimental model and the target organ. IV administration provides 100% bioavailability, while IP and oral routes may have lower and more variable absorption.
-
Validate the disease model: Ensure that the animal model is robust and that the Keap1-Nrf2 pathway is relevant to the pathology being studied.
-
Quantitative Data Summary
Due to the limited public data for this compound, the following table includes information on the compound and a closely related analog, Keap1-Nrf2-IN-14, to provide a potential reference point.
| Parameter | This compound | Keap1-Nrf2-IN-14 (Analog) |
| Molecular Weight | 620.69 g/mol | 648.7 g/mol |
| In Vitro IC50 | 0.15 µM | 75 nM |
| Solubility | DMSO: 300 mg/mL (with sonication) | Soluble in DMSO |
| Reported In Vivo Route | Not specified | Intraperitoneal (IP), Intravenous (IV) |
| Reported In Vivo Dose | Not specified | 10 mg/kg (IP), 1 mg/kg (IV) |
| Reported In Vivo Vehicle | Not specified | DMSO, PEG300, Tween 80, ddH₂O; Corn oil |
| Pharmacokinetics | Not specified | t½ = 1.72 hours (IV, 1 mg/kg) |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Keap1-Nrf2 signaling pathway and a general workflow for in vivo experiments.
References
addressing cytotoxicity of Keap1-Nrf2-IN-13 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Keap1-Nrf2-IN-13, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[2][3][4][5][6] this compound competitively binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This disruption prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-dependent genes. These genes encode for a variety of cytoprotective proteins and enzymes.
Q2: What is the reported IC50 value for this compound?
A2: The reported IC50 value for this compound in a fluorescence polarization assay measuring the disruption of the Keap1-Nrf2 interaction is 0.15 µM.[1]
Q3: I am observing significant cytotoxicity in my cell line at concentrations above 10 µM of this compound. Is this expected?
A3: While the on-target IC50 of this compound is in the sub-micromolar range, it is not uncommon for small molecule inhibitors to exhibit off-target effects and associated cytotoxicity at higher concentrations. Concentrations significantly above the IC50 for the primary target may lead to engagement with other cellular proteins, causing toxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: What are the potential off-target effects of Keap1-Nrf2 inhibitors that could lead to cytotoxicity?
A4: The cytotoxicity of Keap1-Nrf2 inhibitors at high concentrations can be attributed to several potential off-target effects:
-
Interaction with other Kelch-domain containing proteins: The human genome contains numerous proteins with Kelch domains similar to that of Keap1. At high concentrations, this compound may bind to these other Kelch proteins, disrupting their normal function and leading to unforeseen cellular consequences.
-
Disruption of other Keap1-substrate interactions: Keap1 is known to interact with other proteins besides Nrf2. Inhibition of these interactions could lead to cellular stress and toxicity.
-
General compound toxicity: At high concentrations, the physicochemical properties of any small molecule can lead to non-specific effects such as membrane disruption or aggregation, contributing to cytotoxicity.
Troubleshooting Guide: High Cytotoxicity of this compound
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity observed with this compound.
Diagram: Troubleshooting Workflow for this compound Cytotoxicity
Caption: A stepwise workflow to diagnose and address cytotoxicity issues with this compound.
Step 1: Confirm On-Target Activity at Non-Toxic Concentrations
The first step is to establish a concentration range where this compound demonstrates on-target activity without causing significant cell death.
-
Recommendation: Perform a dose-response experiment to measure Nrf2 activation. This will help you determine the EC50 (half-maximal effective concentration) for the desired biological effect in your specific cell line. It is advisable to use a concentration range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Suggested Assays:
-
ARE-Luciferase Reporter Assay: Measures the transcriptional activity of Nrf2.
-
Nrf2 Nuclear Translocation Assay: Directly measures the movement of Nrf2 into the nucleus.
-
qRT-PCR for Nrf2 target genes: Measure the mRNA levels of genes like HMOX1, NQO1, and GCLC.
-
Step 2: Optimize Experimental Parameters
Cytotoxicity can sometimes be exacerbated by suboptimal experimental conditions.
| Parameter | Recommendation | Rationale |
| Incubation Time | Reduce the duration of exposure to this compound. | Prolonged exposure, especially at high concentrations, can amplify toxic effects. |
| Cell Density | Optimize the cell seeding density. | Both very low and very high cell densities can increase susceptibility to cytotoxic agents. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. | High concentrations of solvents can independently cause cell death. Run a solvent-only control. |
Step 3: Characterize the Nature of Cytotoxicity
Understanding the mechanism of cell death can provide insights into the underlying cause of toxicity.
-
Recommendation: Utilize a panel of cytotoxicity assays that measure different cellular endpoints.
| Assay | Principle | Interpretation |
| MTT Assay | Measures mitochondrial reductase activity, an indicator of metabolic activity. | A decrease in signal suggests a reduction in cell viability, which could be due to cytotoxicity or cytostatic effects. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. | An increase in signal is a marker of necrosis or late-stage apoptosis. |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. | An increase in signal is an early indicator of apoptosis. |
Step 4: Mitigate Off-Target Effects
If cytotoxicity persists even after optimizing experimental conditions, the following strategies may help to reduce off-target effects.
-
Use the Lowest Effective Concentration: Based on your on-target activity data (Step 1), use the lowest concentration of this compound that gives a robust biological response.
-
Consider Co-treatment with Antioxidants: If the cytotoxicity is suspected to be related to oxidative stress (a potential off-target effect), co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells. This can help to differentiate between on-target Nrf2 activation and off-target-induced oxidative stress.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls. Include a maximum LDH release control (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubate for the desired duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the kit's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength.
Caspase-3/7 Apoptosis Assay
This protocol detects the activation of caspase-3 and -7, key markers of apoptosis.
Materials:
-
Commercially available Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic kit)
-
Opaque-walled 96-well plates (for luminescence or fluorescence)
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with this compound and controls.
-
Incubate for the desired duration.
-
Equilibrate the plate and the caspase-3/7 reagent to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the luminescence or fluorescence signal using a plate reader.
Signaling Pathway Diagram
Diagram: The Keap1-Nrf2 Signaling Pathway and the Action of this compound
Caption: this compound inhibits the Keap1-mediated degradation of Nrf2, promoting its nuclear translocation and activation of cytoprotective genes.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. shop.sartorius.com [shop.sartorius.com]
Technical Support Center: Enhancing the Bioavailability of Keap1-Nrf2 Pathway Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Keap1-Nrf2 pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the Keap1-Nrf2 signaling pathway and why is it a target for drug development?
A: The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under normal conditions, the repressor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low.[2][3] When cells are exposed to stress, Keap1's ability to target Nrf2 is inhibited. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of over 1000 protective genes that combat oxidative damage, inflammation, and toxins.[4][5] Due to its central role in cytoprotection, modulating this pathway is a promising therapeutic strategy for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7]
Q2: What are the main challenges affecting the bioavailability of Keap1-Nrf2 inhibitors?
A: Many Keap1-Nrf2 inhibitors, particularly small molecules and peptides designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI), face significant bioavailability challenges. The primary issues include:
-
Poor Aqueous Solubility: Many potent inhibitors are hydrophobic, leading to low dissolution rates in gastrointestinal fluids and, consequently, poor absorption.[4][8]
-
Low Membrane Permeability: Inhibitors with high polarity, such as those containing ionizable carboxyl groups or peptide-based structures, struggle to cross cellular membranes to reach their intracellular target, Keap1.[9][10][[“]]
-
Rapid Metabolism: Compounds can be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism), leading to a short half-life and reduced systemic exposure.[4][[“]]
-
Off-Target Effects: Electrophilic inhibitors, which work by covalently modifying Keap1, can react with other proteins, leading to potential toxicity and unpredictable side effects.[9][12]
Q3: What are the primary strategies to improve the bioavailability of these inhibitors?
A: Several formulation and chemical modification strategies can be employed:
-
Nanotechnology-Based Drug Delivery Systems (NDDSs): Encapsulating inhibitors in systems like liposomes, polymeric nanoparticles, or nanoemulsions can protect them from degradation, improve solubility, and enhance cellular uptake.[4][13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous state can significantly increase its dissolution rate and solubility compared to its crystalline form.[15][16]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of poorly soluble drugs by presenting them in a solubilized state and utilizing lipid absorption pathways.[15][17]
-
Prodrug Approach: Modifying the chemical structure of the inhibitor to create a "prodrug" can improve properties like permeability. The modifying group is designed to be cleaved off inside the cell, releasing the active inhibitor.[9][18]
Troubleshooting Guide
Problem 1: My Keap1-Nrf2 inhibitor shows high potency in biochemical assays (e.g., Fluorescence Polarization) but low activity in cell-based assays.
| Possible Cause | Troubleshooting Step | Suggested Action/Experiment |
| Low Cell Permeability | The compound cannot efficiently cross the cell membrane to reach the cytoplasm where Keap1 resides.[[“]][12] | 1. Assess Permeability: Perform a Caco-2 permeability assay or a Parallel Artificial Membrane Permeability Assay (PAMPA).2. Structural Modification: If permeability is low, consider a prodrug strategy to mask polar groups.[18]3. Formulation: Use a nanoparticle delivery system to facilitate cellular entry.[19] |
| Compound Instability | The inhibitor degrades in the cell culture medium or is rapidly metabolized by the cells.[20] | 1. Media Stability Test: Incubate the compound in culture media (with and without serum) for various time points and measure its concentration using HPLC-MS.2. Metabolic Stability Assay: Incubate the compound with liver microsomes or cell lysates to assess metabolic breakdown. |
| Efflux Pump Activity | The compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). | 1. Co-incubation with Efflux Inhibitors: Run the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if activity is restored. |
| Nonspecific Binding | The compound binds to serum proteins in the culture medium or to the plastic of the culture plate, reducing the effective concentration.[20] | 1. Quantify Free Drug: Use equilibrium dialysis to determine the fraction of the compound bound to serum proteins.2. Assay in Serum-Free Media: If possible, perform the assay in serum-free or low-serum conditions to assess the impact of protein binding. |
Problem 2: My inhibitor is active in vitro but shows poor efficacy and low exposure in animal models after oral administration.
| Possible Cause | Troubleshooting Step | Suggested Action/Experiment |
| Poor Aqueous Solubility | The compound does not dissolve sufficiently in the gastrointestinal (GI) tract for absorption.[4][8] | 1. Measure Solubility: Determine the thermodynamic solubility of the compound in simulated gastric and intestinal fluids.2. Formulation: Develop an enabling formulation such as an amorphous solid dispersion, a nanoparticle formulation, or a lipid-based system (e.g., SMEDDS).[15][17] |
| Extensive First-Pass Metabolism | The compound is absorbed from the gut but is heavily metabolized by the liver before reaching systemic circulation.[[“]] | 1. Compare IV vs. Oral Dosing: Conduct a pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration. A large difference in bioavailability points to first-pass metabolism.2. Prodrug/Structural Modification: Modify the structure at metabolically liable sites or use a prodrug approach.[18] |
| Chemical Instability in GI Tract | The compound is degraded by the acidic environment of the stomach or by digestive enzymes. | 1. GI Stability Assay: Incubate the compound in simulated gastric fluid (low pH) and simulated intestinal fluid (containing enzymes) and measure its stability over time. |
Visualized Workflows and Pathways
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stabilized/stress conditions.
Troubleshooting Workflow for Low In Vivo Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability of Nrf2 inhibitors.
Quantitative Data Summary
The following tables summarize data on the improvement of bioavailability for Nrf2 modulators using various formulation strategies.
Table 1: Bioavailability Enhancement of Natural Nrf2 Modulators
| Compound | Formulation Strategy | Animal Model | Key Findings (Fold Increase vs. Unformulated) | Reference(s) |
| Curcumin | Solid Dispersion (with HPMC) | Rat | >17-fold increase in AUC | [15] |
| Curcumin | Liposomes (Didecyldimethylammonium bromide) | N/A (Cell study) | Improved anticancer efficiency on HeLa cells | [14] |
| Resveratrol | Solid Dispersion (with Soluplus) | Rat | ~5-fold increase in AUC and Cmax | [15] |
| Quercetin | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rat | ~5.7-fold increase in relative bioavailability | [15] |
AUC = Area Under the Curve (total drug exposure); Cmax = Maximum plasma concentration; HPMC = Hydroxypropyl methylcellulose.
Table 2: Pharmacokinetic Properties of a Synthetic Keap1-Nrf2 PPI Inhibitor
| Compound | Administration | Animal Model | Dose | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference(s) |
| RA-904 | Oral | Rat | 10 mg/kg | 85% | 3.2 | [21] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of a Keap1-Nrf2 inhibitor across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral Permeability (A→B):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test inhibitor (dissolved in HBSS, typically at 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical Permeability (B→A):
-
To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in all collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) . An efflux ratio >2 suggests the compound is a substrate for active efflux pumps.
-
Protocol 2: Preparation and Characterization of a Liposomal Formulation
Objective: To encapsulate a poorly soluble Keap1-Nrf2 inhibitor into liposomes to improve its solubility and stability.
Methodology:
-
Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) and the inhibitor in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS pH 7.4) and rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes, which indicates stability against aggregation.
-
Encapsulation Efficiency (%EE):
-
Disrupt a known amount of the purified liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the drug amount using HPLC or UV-Vis spectrophotometry.
-
Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total initial drug amount) * 100 .
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myformulai.com [myformulai.com]
- 6. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems [mdpi.com]
- 14. Nanotechnology-Based Drug Delivery to Improve the Therapeutic Benefits of NRF2 Modulators in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A hydrogen peroxide responsive prodrug of Keap1-Nrf2 inhibitor for improving oral absorption and selective activation in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Potential of Nanotechnology in Anti-cancer Drug to Regulate Nrf2 Signaling for Cancer Therapeutic Purposes | Scilit [scilit.com]
- 20. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
Technical Support Center: Development of Keap1-Nrf2 PPI Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on Keap1-Nrf2 protein-protein interaction (PPI) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Keap1-Nrf2 signaling pathway?
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1).[1][2] Keap1 facilitates the ubiquitination of Nrf2, leading to its subsequent degradation by the proteasome.[2][3] When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified.[3] This modification leads to a conformational change in Keap1, inhibiting Nrf2 ubiquitination.[4] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes.[1][2][5]
Q2: What are the main differences between direct and indirect Keap1-Nrf2 inhibitors?
Indirect inhibitors are typically electrophilic compounds that covalently modify cysteine residues on Keap1, leading to Nrf2 stabilization.[6] While effective, their electrophilicity can lead to off-target effects by reacting with other cellular proteins.[6][7] Direct inhibitors, on the other hand, are non-covalent binders that physically block the protein-protein interaction between Keap1 and Nrf2.[6][7] This approach is considered a promising strategy to achieve greater selectivity and potentially a better safety profile.[7][8]
Q3: What are the major challenges in developing clinically viable Keap1-Nrf2 PPI inhibitors?
The development of Keap1-Nrf2 PPI inhibitors faces several significant hurdles:
-
Physicochemical Properties: Many identified inhibitors, including peptides and small molecules, have suboptimal physicochemical properties, such as high polarity, which leads to poor cell permeability and low bioavailability.[[“]][10][11]
-
Pharmacokinetics: Achieving favorable pharmacokinetic profiles is a major challenge. Issues include rapid metabolic degradation, short half-lives, and inadequate drug exposure in target tissues.[[“]][10]
-
Specificity and Off-Target Effects: Although direct PPI inhibitors are designed for specificity, ensuring they do not interact with the Kelch domains of other proteins is a concern. The human genome contains numerous Kelch-like proteins, and cross-reactivity could lead to unforeseen side effects.
-
Translating In Vitro to In Vivo Efficacy: Compounds that show high potency in biochemical assays often fail to exhibit significant activity in cellular or animal models due to the aforementioned challenges.[3][10]
Troubleshooting Guides
Guide 1: Biochemical and Biophysical Assays
Issue: High variability or low signal-to-noise ratio in Fluorescence Polarization (FP) assay.
-
Possible Cause 1: Suboptimal Probe Concentration. The concentration of the fluorescently labeled Nrf2 peptide (probe) is critical. If the concentration is too high, it can lead to a high background signal. If too low, the signal may be insufficient.
-
Troubleshooting Step: Perform a titration experiment to determine the optimal concentration of the FITC-labeled Nrf2 peptide. The goal is to use the lowest concentration that gives a robust and stable signal.[6]
-
Possible Cause 2: Protein Aggregation. Keap1 protein may aggregate, leading to inconsistent results.
-
Troubleshooting Step: Ensure proper protein handling and storage. Briefly centrifuge the protein tube before use to pellet any aggregates.[12] Consider including a small amount of non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to prevent aggregation.
-
Possible Cause 3: Compound Interference. Test compounds may be fluorescent or may quench the fluorescence of the probe, leading to false positives or negatives.
-
Troubleshooting Step: Run a control experiment with the test compound in the absence of the Keap1 protein to check for autofluorescence. Also, measure the fluorescence intensity in the presence of the compound to check for quenching effects.
Issue: Difficulty confirming hits from a primary screen using Surface Plasmon Resonance (SPR).
-
Possible Cause 1: Non-specific Binding. Compounds may bind non-specifically to the sensor chip surface rather than to the immobilized Keap1 protein.
-
Troubleshooting Step: Use a reference flow cell without the immobilized protein to subtract non-specific binding. Include a "mock" surface in your experimental design. Increase the salt concentration or add a small amount of surfactant to the running buffer to reduce non-specific hydrophobic interactions.
-
Possible Cause 2: Incorrect Protein Immobilization. Improperly immobilized Keap1 may lose its native conformation and binding activity.
-
Troubleshooting Step: Ensure the immobilization buffer has a pH that is optimal for the protein's stability. Use a gentle coupling chemistry. Test the activity of the immobilized protein by confirming its binding to a known Nrf2 peptide ligand before screening test compounds.[6]
-
Possible Cause 3: Compound Solubility Issues. Poorly soluble compounds can precipitate on the chip surface, causing artifacts.
-
Troubleshooting Step: Visually inspect compound stock solutions for precipitation. Determine the critical micelle concentration for compounds that behave like detergents. Include a solvent correction step in your analysis protocol to account for differences in the refractive index of your compound solutions.
Guide 2: Cellular Assays
Issue: No induction of Nrf2 target genes (e.g., NQO1, HMOX1) after treatment with a potent inhibitor identified in biochemical assays.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.[[“]][13]
-
Troubleshooting Step: Assess the compound's permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve its physicochemical properties, such as by reducing polarity or increasing lipophilicity.[10]
-
Possible Cause 2: Rapid Metabolism or Efflux. The compound may be quickly metabolized by cellular enzymes or actively transported out of the cell by efflux pumps.
-
Troubleshooting Step: Perform metabolic stability assays using liver microsomes or hepatocytes.[14] Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this enhances the compound's activity.
-
Possible Cause 3: Assay Artifacts. The reporter gene assay itself may not be functioning correctly.
-
Troubleshooting Step: Include a positive control, such as sulforaphane, which is a well-characterized Nrf2 activator.[11] This will confirm that the cellular reporter system is responsive.
Issue: Observed cellular activity does not correlate with Keap1-Nrf2 PPI inhibition.
-
Possible Cause 1: Off-Target Effects. The compound may be activating Nrf2 through an alternative mechanism, such as by causing oxidative stress itself or by inhibiting other proteins that regulate Nrf2.[8][[“]]
-
Troubleshooting Step: Perform counter-screens to rule out off-target activities. For example, use a cell-based assay to measure reactive oxygen species (ROS) production to ensure the compound is not an electrophile.[14] Test the compound's activity in Keap1-knockout cells; a true PPI inhibitor should have a diminished effect in the absence of Keap1.
-
Possible Cause 2: Non-specific Assay Interference. The compound may interfere with the reporter system (e.g., luciferase or beta-lactamase).
-
Troubleshooting Step: Test the compound in a control cell line that uses the same reporter but is driven by a different, constitutive promoter to check for non-specific reporter inhibition or activation.[15]
Quantitative Data Summary
The following tables summarize key data for representative Keap1-Nrf2 PPI inhibitors and binding assays.
Table 1: Binding Affinities of Selected Keap1-Nrf2 PPI Inhibitors
| Compound/Peptide | Assay Type | Target | Affinity (IC₅₀ / Kᵢ / Kₑ) | Reference |
| Peptides | ||||
| FITC-9mer Nrf2 Peptide | FP | Keap1 Kelch Domain | 1.6 µM (IC₅₀) | [15] |
| Ac-LDEETGEFL-NH₂ | FP | Keap1 Kelch Domain | 0.02 µM (Kᵢ) | [13] |
| Cyclic Heptapeptide | FP | Keap1 Kelch Domain | 0.02 µM (Kₑ) | [16] |
| Small Molecules | ||||
| Compound 1 (MLPCN hit) | FP | Keap1 Kelch Domain | 3 µM (IC₅₀) | [7] |
| ML334 (SRS-stereoisomer) | FP | Keap1 Kelch Domain | 1.6 µM (IC₅₀) | [15] |
| ML334 (SRS-stereoisomer) | SPR | Keap1 Kelch Domain | 1.0 µM (Kₑ) | [15] |
| K22 (non-naphthalene) | In vitro PPI assay | Keap1-Nrf2 | 2.02 µM (IC₅₀ of reference) | [14] |
| Zafirlukast | ELISA | Keap1-Nrf2 | 5.87 µM (IC₅₀) | [17] |
| Dutasteride | ELISA | Keap1-Nrf2 | 2.81 µM (IC₅₀) | [17] |
| Ketoconazole | ELISA | Keap1-Nrf2 | 1.67 µM (IC₅₀) | [17] |
Table 2: Comparison of Common Screening Assays
| Assay Method | Principle | Throughput | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to Keap1.[18] | High | Homogeneous, solution-based, suitable for HTS.[6] | Prone to interference from fluorescent compounds.[19] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as molecules bind to immobilized Keap1.[6] | Low to Medium | Provides real-time kinetics (on/off rates), label-free.[20] | Lower throughput, susceptible to non-specific binding artifacts.[6] |
| FRET-based Assays | Measures energy transfer between a donor (e.g., CFP) and an acceptor (e.g., YFP) fused to Keap1 and an Nrf2 peptide, respectively.[21] | High | Ratiometric, sensitive, suitable for HTS and cellular imaging. | Requires genetic modification of proteins, potential for steric hindrance. |
| Cell-based Reporter Assays (e.g., ARE-Luciferase) | Measures the activity of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).[15] | High | Measures downstream functional outcome in a cellular context.[6] | Does not directly measure PPI inhibition; susceptible to off-target effects. |
| ELISA | Uses immobilized full-length proteins to detect the interaction, which is then quantified using antibody-based detection.[17] | Medium | Can use full-length proteins, potentially more physiologically relevant. | Multiple wash steps, lower throughput than homogeneous assays. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol is adapted from standard methodologies for screening Keap1-Nrf2 PPI inhibitors.[12][22]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% BSA and 1 mM DTT).
-
Keap1 Protein: Dilute recombinant human Keap1 Kelch domain protein to the desired final concentration (e.g., 15 ng/µL) in cold Assay Buffer.[12] Keep on ice.
-
Fluorescent Probe: Dilute a stock solution of FITC-labeled Nrf2 peptide (e.g., 10 µM stock) to the desired final concentration in Assay Buffer. Protect from light.
-
Test Compounds: Prepare a serial dilution series of the test compounds in DMSO. Then, create an intermediate dilution in Assay Buffer to keep the final DMSO concentration constant and low (e.g., ≤1%).
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Blank Wells: Add Assay Buffer only.
-
Negative Control (No Inhibition): Add Assay Buffer with DMSO (vehicle).
-
Positive Control (Max Inhibition): Add a known unlabeled Nrf2 peptide inhibitor or a saturating concentration of a reference compound.
-
Test Wells: Add the diluted test compounds.
-
-
Assay Procedure:
-
To all wells except the 'Blank', add the diluted Keap1 protein solution.
-
Add the diluted fluorescent probe to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters (e.g., excitation at 485 nm, emission at 528 nm).
-
The data is typically reported in millipolarization units (mP).
-
-
Data Analysis:
-
Subtract the blank value from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the negative and positive controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Nrf2 Target Gene Expression Assay (qPCR)
This protocol outlines the steps to measure the induction of Nrf2 target genes in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 or ARPE-19) in 6-well plates and grow to ~80% confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours). Include a positive control like sulforaphane.
-
-
RNA Extraction:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis if necessary.
-
Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Present the data as fold change in mRNA expression.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. Optimization Efforts for Identification of Novel Highly Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Optimization of linear and cyclic peptide inhibitors of KEAP1-NRF2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. doaj.org [doaj.org]
- 21. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. westbioscience.com [westbioscience.com]
Technical Support Center: Minimizing Variability in Keap1-Nrf2-IN-13 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Keap1-Nrf2-IN-13, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that directly disrupts the protein-protein interaction between Keap1 and Nrf2.[1][2][3] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[4] By binding to Keap1, this compound prevents the Keap1-mediated degradation of Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[5][6]
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound in a fluorescence polarization (FP) assay is 0.15 μM.[1][2] This value represents the concentration of the inhibitor required to displace 50% of a fluorescently labeled Nrf2 peptide from the Keap1 Kelch domain.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Q4: What are the expected outcomes of treating cells with this compound?
Treatment of cells with this compound is expected to lead to:
-
Increased nuclear accumulation of Nrf2: This can be visualized by immunofluorescence or quantified by Western blot of nuclear fractions.[7][8]
-
Increased expression of Nrf2 target genes: Commonly measured target genes include NQO1, HMOX1, GCLC, and GCLM. This can be quantified by qRT-PCR.[9][10]
-
Increased ARE-reporter activity: In cells stably or transiently transfected with an ARE-luciferase reporter construct, an increase in luminescence is expected.[1][11]
Experimental Protocols & Data Presentation
To ensure reproducibility, detailed protocols for key assays are provided below, along with tables summarizing critical quantitative data.
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing Nrf2 Activation
Caption: A general experimental workflow for studying the effects of this compound.
Protocol 1: ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[1][12]
-
Cell Seeding: Seed HepG2-ARE-C8 cells (or other suitable reporter cell line) in a 96-well white, clear-bottom plate at a density of 4 x 10⁴ cells/well.[13] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 25 µM tert-butylhydroquinone (tBHQ)).[1]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.[1][13]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-25 µL of luciferase lysis buffer to each well and perform a freeze-thaw cycle to ensure complete lysis.[1]
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a plate reader.[1]
-
Data Analysis: Normalize the relative light units (RLU) of treated samples to the vehicle control to determine the fold induction.[13]
Protocol 2: Western Blot for Nuclear Nrf2
This protocol allows for the detection of Nrf2 accumulation in the nucleus, a key indicator of its activation.[14][15]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.[16] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Nrf2 overnight at 4°C. Wash the membrane and incubate with a secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system. Use a nuclear loading control (e.g., Lamin B or PARP-1) to normalize the Nrf2 signal.[8][16]
Protocol 3: qRT-PCR for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes.[9][10]
-
Cell Treatment and RNA Extraction: Treat cells with this compound. At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers for your target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB). A typical PCR program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10][17]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
| Parameter | This compound | Positive Control (tBHQ) | Vehicle Control |
| Working Concentration Range (in vitro) | 0.1 - 10 µM | 10 - 50 µM | 0.1 - 0.5% DMSO |
| Incubation Time (ARE-Luciferase) | 12 - 24 hours | 12 - 24 hours | 12 - 24 hours |
| Incubation Time (Western Blot/qRT-PCR) | 4 - 24 hours | 4 - 24 hours | 4 - 24 hours |
| Expected ARE-Luciferase Fold Induction | Dose-dependent increase | Significant increase | Baseline |
| Expected Nrf2 Nuclear Accumulation | Dose- and time-dependent increase | Significant increase | Low/undetectable |
| Expected Target Gene Upregulation (mRNA) | Dose-dependent increase (e.g., 2 to 10-fold) | Significant increase | Baseline |
Table 1: Recommended experimental parameters for in vitro studies with this compound.
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
Q5: My ARE-luciferase assay shows high variability between replicates. What could be the cause?
High variability in luciferase assays can stem from several factors:[18][19]
-
Inconsistent Cell Seeding: Ensure a uniform cell number in each well.
-
Pipetting Errors: Use calibrated pipettes and prepare master mixes for reagents to be added to multiple wells.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Inconsistent Transfection Efficiency (for transient assays): Optimize your transfection protocol and consider using a dual-luciferase system to normalize for transfection efficiency.[20]
Q6: I am not observing a significant increase in Nrf2 target gene expression after treatment with this compound. What should I check?
-
Compound Activity: Confirm the integrity and concentration of your this compound stock solution.
-
Treatment Conditions: Optimize the concentration and incubation time. A time-course and dose-response experiment is highly recommended.
-
Cell Line Responsiveness: Different cell lines may have varying levels of Keap1 and Nrf2, leading to different sensitivities to the inhibitor. Confirm that your chosen cell line has a functional Keap1-Nrf2 pathway.
-
Primer Efficiency (for qRT-PCR): Ensure your qRT-PCR primers are specific and efficient.
-
Nuclear Translocation: Before checking gene expression, confirm that Nrf2 is translocating to the nucleus using Western blotting.
Q7: I am concerned about potential off-target effects or cytotoxicity of this compound. How can I assess this?
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your Nrf2 activation experiments to determine the concentration range at which this compound is not cytotoxic.
-
Control Compounds: Include a structurally similar but inactive compound as a negative control, if available.
-
Nrf2 Knockdown/Knockout Cells: To confirm that the observed effects on target gene expression are Nrf2-dependent, use siRNA to knock down Nrf2 or use Nrf2 knockout cells.[8] A true on-target effect of this compound should be diminished or absent in these cells.
-
Selectivity: While direct PPI inhibitors are expected to have fewer off-target effects than electrophilic Nrf2 activators, it is still important to consider potential interactions with other proteins.[21][22]
Q8: My fluorescence polarization (FP) assay to measure the IC50 of this compound is not working well. What are some common pitfalls?
-
Reagent Concentrations: The concentrations of the fluorescently labeled peptide and the Keap1 protein need to be carefully optimized to ensure a sufficient assay window (the difference in polarization between the bound and free peptide).[23][24]
-
Buffer Composition: The assay buffer should be optimized for pH, salt concentration, and the inclusion of detergents (e.g., Tween-20) and carrier proteins (e.g., BSA) to prevent non-specific binding and aggregation.[13][25]
-
Fluorescent Contaminants: Ensure that your inhibitor solution does not contain fluorescent contaminants that could interfere with the assay.[26]
-
Data Interpretation: The IC50 value is dependent on the assay conditions. It is important to report these conditions when presenting your data. The Cheng-Prusoff equation can be used to convert the IC50 to a Ki (inhibition constant) if the Kd of the fluorescent probe is known.
By carefully considering these experimental details and troubleshooting steps, researchers can minimize variability and obtain reliable and reproducible data in their studies of the Keap1-Nrf2 pathway using this compound.
References
- 1. Nrf2/ARE activation assay [bio-protocol.org]
- 2. 2.2. Fluorescence polarization (FP) assay [bio-protocol.org]
- 3. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
- 4. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 15. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 25. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Validating Keap1-Nrf2-IN-13 Activity on Nrf2 Target Genes: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Keap1-Nrf2 pathway modulators, this guide provides a comprehensive comparison of Keap1-Nrf2-IN-13 with established alternative activators. We present available quantitative data, detailed experimental protocols for validation, and visual workflows to facilitate a clear understanding of these compounds' mechanisms and activities.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2.[2] Upon exposure to oxidative stress or small molecule activators, Keap1's ability to target Nrf2 is inhibited, leading to the accumulation and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[1][3]
The Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the core mechanism of the Keap1-Nrf2 signaling pathway and the intervention point for inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).
Caption: Keap1-Nrf2 signaling pathway and point of intervention by this compound.
Comparative Analysis of Keap1-Nrf2 Modulators
This section provides a comparative overview of this compound and alternative Nrf2 activators. The available quantitative data on their potency and effects on Nrf2 target genes are summarized in the table below.
| Compound | Mechanism of Action | Potency (IC50/EC50) | Reported Effects on Nrf2 Target Genes (Fold Induction) |
| This compound | Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitor | IC50: 0.15 µM (in a fluorescence polarization assay)[4] | Quantitative data on target gene induction is not publicly available. |
| Dimethyl Fumarate (DMF) | Covalent modification of Keap1 cysteine residues | EC50 for NQO1 induction: ~5-10 µM (in PBMCs)[5] | NQO1 mRNA: Significant induction in DMF-treated MS patients.[5] HO-1 mRNA: Induced in PBMCs, but less sensitive than NQO1.[5] |
| Bardoxolone Methyl | Covalent modification of Keap1 cysteine residues | Not explicitly reported in the provided search results. | NQO1, TXNRD1, GCLC, GSR mRNA: Significantly increased in monkey kidneys.[6][7] NQO1 Protein: Significantly increased in monkey kidneys.[6][7] |
| Sulforaphane (SFN) | Covalent modification of Keap1 cysteine residues | Not explicitly reported in the provided search results. | Nrf2 DNA-binding activity: Increased in BV2 microglia.[8][9] Nrf2 target genes (NQO1, GCLM, HO-1): Upregulated in primary microglia.[8][9][10] |
Note: While this compound demonstrates high potency in inhibiting the direct interaction between Keap1 and Nrf2, its downstream effects on target gene expression have not been quantitatively reported in the available literature. In contrast, established Nrf2 activators like Dimethyl Fumarate, Bardoxolone Methyl, and Sulforaphane have demonstrated induction of Nrf2 target genes in various experimental models.
Detailed Experimental Protocols
To facilitate the validation of this compound and other potential modulators, detailed protocols for key assays are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is designed to identify and characterize inhibitors of the Keap1-Nrf2 protein-protein interaction.
Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger Keap1 protein, the rotation slows, and polarization increases. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Materials:
-
Purified recombinant human Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Test compound (e.g., this compound) and controls
-
Black, non-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of the fluorescently labeled Nrf2 peptide at a final concentration of 4 nM in the assay buffer.
-
Prepare a solution of the Keap1 Kelch domain protein at a final concentration of 12 nM in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add 10 µL of the fluorescent Nrf2 peptide solution to each well.
-
Add 10 µL of the test inhibitor dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer (for maximum polarization) or a known non-inhibitory compound.
-
Add 10 µL of the Keap1 protein solution to all wells except for the "no protein" control wells (which receive 10 µL of assay buffer).
-
The final volume in each well should be 40 µL.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 535 nm for FITC) filters.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[7]
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol details the steps to quantify the mRNA levels of Nrf2 target genes such as NQO1 and HMOX1.
Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye or probe. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.
Materials:
-
Cultured cells (e.g., HepG2, A549)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (NQO1, HMOX1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[11]
-
Data Analysis: Determine the Cq values for each sample and gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting for Nrf2 Target Protein Levels
This protocol describes the detection and quantification of Nrf2 target proteins like NQO1 and HO-1.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies.
Materials:
-
Cultured cells treated as described for qRT-PCR
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation and Gel Electrophoresis: Mix a fixed amount of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control and compare the treated samples to the vehicle control.[4]
Experimental Workflows
The following diagrams visualize the workflows for the key experimental procedures described above.
Caption: Workflow for the Fluorescence Polarization Assay.
Caption: Workflow for Validating Nrf2 Target Gene Activation.
Conclusion
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, as demonstrated by its low nanomolar IC50 value. This positions it as a promising tool for researchers studying the Nrf2 pathway and a potential starting point for the development of novel therapeutics. However, a direct comparison of its cellular activity with established Nrf2 activators like dimethyl fumarate, bardoxolone methyl, and sulforaphane is currently hampered by the lack of publicly available data on its ability to induce Nrf2 target gene expression.
The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the activity of this compound and other novel compounds. By employing these standardized methods, the scientific community can build a more comprehensive understanding of the therapeutic potential of modulating the Keap1-Nrf2 pathway. Further studies are warranted to fully characterize the cellular and in vivo effects of this compound and to establish a clear dose-response relationship for the induction of Nrf2 target genes. Such data will be crucial for its continued development and potential translation into clinical applications.
References
- 1. Action of Nrf2 and Keap1 in ARE-mediated NQO1 expression by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Antioxidant Stress-Responsive Transcription Factor Nrf2 Target Gene in the Reduction of Radiation Damage by the Thrombocytopenia Drug Romiplostim [jstage.jst.go.jp]
- 3. 2.14. Western Blotting for Nrf2, p65, and NLRP3 Inflammasome [bio-protocol.org]
- 4. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. rsc.org [rsc.org]
- 7. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 8. apexbt.com [apexbt.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Keap1-Nrf2 Inhibitors: Keap1-Nrf2-IN-13 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has spurred the development of small molecule inhibitors targeting this pathway. This guide provides a comparative analysis of a recent entrant, Keap1-Nrf2-IN-13, with other notable Keap1-Nrf2 inhibitors, KI696 and ML385, supported by available experimental data.
Mechanism of Action: A Tale of Two Targets
The primary mechanism to therapeutically modulate the Keap1-Nrf2 pathway is to prevent the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven cytoprotective genes. However, inhibitors can achieve this through different modes of action.
Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors: These molecules, including This compound and KI696 , function by non-covalently binding to the Kelch domain of Keap1. This binding event physically blocks the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and activation.
Direct Nrf2 Inhibitors: In contrast, molecules like ML385 directly bind to the Nrf2 protein itself. Specifically, ML385 interacts with the Neh1 domain of Nrf2, which is responsible for DNA binding. This prevents the Nrf2-sMAF heterodimer from binding to the ARE, thereby inhibiting the transcription of Nrf2 target genes. This makes ML385 a direct antagonist of Nrf2 function, a significant distinction from PPI inhibitors that act as activators of the Nrf2 pathway.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound, KI696, and ML385. It is crucial to note that the data presented is compiled from different studies, and variations in experimental conditions can influence the reported values.
Table 1: In Vitro Potency of Keap1-Nrf2 Pathway Inhibitors
| Inhibitor | Target | Assay Type | Metric | Value | Source |
| This compound | Keap1-Nrf2 PPI | Fluorescence Polarization (FP) | IC50 | 0.15 µM | [1] |
| KI696 | Keap1-Nrf2 PPI | Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | [2] |
| ML385 | Nrf2 | Not Specified | IC50 | 1.9 µM | [3] |
Note: IC50 (half-maximal inhibitory concentration) for this compound and ML385, and Kd (dissociation constant) for KI696 are presented. Lower values indicate higher potency. The differing metrics and targets highlight the distinct nature of these inhibitors.
Table 2: Cellular Activity of Keap1-Nrf2 Pathway Modulators
| Inhibitor | Cell Line | Assay Type | Effect | Source |
| KI696 | Human Bronchial Epithelial Cells (COPD patient-derived) | Nrf2 target gene expression (HO-1) | EC50 = 16 nM | [2] |
| KI696 | Rat | In vivo Nrf2 target gene induction (Nqo1, Ho-1, etc.) | Average EC50 = 36.4 ± 3.4 µmol/kg | [4] |
| ML385 | A549 (NSCLC) | Nrf2 transcriptional activity | Dose-dependent reduction | [5] |
Note: EC50 (half-maximal effective concentration) values for KI696 demonstrate its potency in a cellular context. Data for ML385 indicates its inhibitory effect on Nrf2 activity in cancer cells. Direct comparative cellular data for this compound was not available in the reviewed literature.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Keap1-Nrf2 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Keap1-Nrf2 Inhibitor Discovery and Validation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI
This assay directly measures the binding affinity of an inhibitor to the Keap1-Nrf2 complex in a homogenous format.
-
Reagents and Materials:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20).
-
Test inhibitors dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Dispense the Keap1-peptide solution into the wells of the microplate.
-
Add serial dilutions of the test inhibitors to the wells. Include positive controls (no inhibitor) and negative controls (no Keap1 protein).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of Nrf2 in response to an inhibitor.
-
Reagents and Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-C8).
-
Cell culture medium and supplements.
-
Test inhibitors dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well, white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the ARE-reporter cells into the 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors. Include a vehicle control (DMSO) and a positive control (e.g., a known Nrf2 activator like tBHQ).
-
Incubate the cells for a specific period (e.g., 12-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence in each well using a luminometer.
-
The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value can be determined from the dose-response curve.
-
Quantitative Western Blot for Nrf2 and Target Gene Expression
This technique is used to measure the protein levels of Nrf2 and its downstream targets, such as NQO1 and HO-1, to confirm the mechanism of action of the inhibitor.
-
Reagents and Materials:
-
Cell line of interest.
-
Test inhibitors.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Conclusion
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy KI696 from Supplier InvivoChem [invivochem.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to Keap1-Nrf2-IN-13 and Bardoxolone Methyl
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent modulators of the Keap1-Nrf2 pathway: Keap1-Nrf2-IN-13 and bardoxolone methyl. This analysis is based on available preclinical data to inform early-stage research and development decisions.
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its therapeutic potential in a range of diseases characterized by inflammation and oxidative stress has led to the development of numerous small molecule activators. This guide focuses on a direct comparison of a newer investigational agent, this compound, and the more extensively studied bardoxolone methyl.
Mechanism of Action: A Tale of Two Binders
Both this compound and bardoxolone methyl function by activating the Nrf2 pathway, albeit through different primary mechanisms. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1][2]
Bardoxolone methyl , a semi-synthetic triterpenoid, is known to be a potent activator of the Nrf2 pathway.[3] It covalently binds to reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction and subsequent Nrf2 degradation.[4] This allows Nrf2 to translocate to the nucleus and initiate the transcription of a wide array of antioxidant and cytoprotective genes.[3][4] Additionally, bardoxolone methyl has been shown to inhibit the pro-inflammatory NF-κB pathway.[3]
This compound , on the other hand, is a small molecule designed to act as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[5] It is believed to bind non-covalently to the Kelch domain of Keap1, the same domain that recognizes Nrf2, thereby physically preventing the interaction and subsequent Nrf2 degradation.[5]
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Preclinical Efficacy and Potency
Direct comparative preclinical studies between this compound and bardoxolone methyl are not yet publicly available. However, by examining their individual preclinical data, we can draw some initial comparisons.
| Compound | Assay Type | Metric | Value | Reference |
| This compound | Fluorescence Polarization | IC50 | 0.15 µM | [5] |
| Bardoxolone Methyl | Nrf2 Activation (in vitro) | Effective Conc. | Nanomolar range | [6] |
| Colorectal Cancer Cell Growth | IC50 | 3.17 µM (HCT116), 7.64 µM (RKO) | [7] |
This compound has demonstrated potent inhibition of the Keap1-Nrf2 interaction in a biochemical fluorescence polarization assay with an IC50 of 0.15 µM.[5] This indicates a high affinity for its target. However, comprehensive in vivo efficacy data in various disease models remains to be published.
Bardoxolone methyl has a more extensive preclinical data package. It has been shown to be a potent activator of Nrf2 signaling in the nanomolar range in cellular assays.[6] In preclinical cancer models, it has demonstrated anti-proliferative and pro-apoptotic effects, with IC50 values in the low micromolar range against colorectal cancer cell lines.[7] Furthermore, it has shown potent single-agent activity in various animal models of cancer, with significant inhibitory effects on tumor growth.[3] In models of kidney disease, bardoxolone methyl has been shown to improve renal function.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key assays used in the evaluation of Keap1-Nrf2 pathway modulators.
Nrf2 Activation Assay (Immunocytochemistry)
This protocol describes a common method to visualize the nuclear translocation of Nrf2, a hallmark of its activation.
Experimental Workflow Diagram
Caption: Workflow for Nrf2 nuclear translocation immunofluorescence assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or bardoxolone methyl) for a specified duration (e.g., 2, 4, 6 hours). Include a vehicle control.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against Nrf2 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with a nuclear stain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of Nrf2 to determine the extent of its translocation.
Antioxidant Response Element (ARE) Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
Experimental Workflow Diagram
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE activation assay [bio-protocol.org]
- 4. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Keap1-Nrf2 Pathway Modulation: Gene Expression Analysis of HO-1 and NQO1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds targeting the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. We focus on the quantitative assessment of two key downstream antioxidant genes, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), in response to pathway inhibition and activation. This guide replaces the analysis of the fictitious "Keap1-Nrf2-IN-13" with data from commercially available and studied compounds to offer real-world applicability.
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes, including HO-1 and NQO1. Dysregulation of this pathway is implicated in various diseases, making it a prime target for therapeutic intervention.
Quantitative Comparison of Nrf2 Modulators on HO-1 and NQO1 Gene Expression
The following table summarizes the expected changes in HO-1 and NQO1 mRNA levels following treatment with representative Keap1-Nrf2 pathway inhibitors (Brusatol, ML385) and an activator (Sulforaphane). Data is compiled from various in vitro studies and presented as approximate fold changes relative to untreated controls. Actual results may vary based on cell type, compound concentration, and exposure time.
| Compound | Mechanism of Action | Target Pathway Effect | Expected HO-1 mRNA Fold Change | Expected NQO1 mRNA Fold Change |
| Brusatol | Nrf2 Inhibitor | Inhibits Nrf2 protein synthesis | Downregulation (~0.2 to 0.6-fold) | Downregulation (~0.3 to 0.7-fold) |
| ML385 | Nrf2 Inhibitor | Directly binds to Nrf2, preventing its transcriptional activity | Downregulation (~0.1 to 0.5-fold) | Downregulation (~0.2 to 0.6-fold) |
| Sulforaphane | Nrf2 Activator | Modifies Keap1 cysteines, disrupting Keap1-Nrf2 interaction | Upregulation (~2 to 5-fold)[1] | Upregulation (~2 to 4-fold)[2][3] |
Experimental Protocols
This section outlines a detailed methodology for quantifying the changes in HO-1 and NQO1 gene expression in a human cell line (e.g., A549, a human lung carcinoma cell line with a constitutively active Nrf2 pathway) following treatment with a Keap1-Nrf2 modulator.
1. Cell Culture and Treatment:
-
Cell Line: A549 (or other relevant human cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of Brusatol, ML385, and Sulforaphane in DMSO.
-
Dilute the compounds to the desired final concentrations in fresh culture medium. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with the compounds for a predetermined time (e.g., 6, 12, or 24 hours).
-
2. RNA Isolation:
-
Following treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Use a consistent amount of total RNA (e.g., 1 µg) for each sample to ensure accurate comparisons.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
The reaction should contain the master mix, forward and reverse primers for the target gene (HO-1 or NQO1) or a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Primer Sequences (Human):
-
qPCR Program (example):
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the Keap1-Nrf2 signaling pathway and the experimental workflow for the qPCR analysis.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by inhibitors and activators.
Caption: Experimental workflow for quantitative PCR analysis of gene expression.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sub-chronic sulforaphane exposure in CD-1 pregnant mice enhances maternal NADPH quinone oxidoreductase 1 (NQO1) activity and mRNA expression of NQO1, glutathione S-transferase, and glutamate-cysteine ligase: potential implications for fetal protection against toxicant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.origene.com [cdn.origene.com]
- 5. origene.com [origene.com]
A Comparative Analysis of Direct vs. Indirect Nrf2 Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Nrf2 activation is critical for developing targeted and effective therapeutics. This guide provides an objective comparison of direct and indirect Nrf2 activators, supported by experimental data and detailed methodologies.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.[2][3] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes containing an Antioxidant Response Element (ARE) in their promoters.[1][3][4] Pharmacological activation of the Nrf2 pathway is a promising strategy for a multitude of diseases characterized by oxidative stress and inflammation.[5]
Nrf2 activators can be broadly classified into two categories based on their mechanism of action: indirect and direct activators. This guide will delve into a comparative analysis of these two classes, providing insights into their mechanisms, specificity, and the experimental methods used to assess their activity.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between direct and indirect Nrf2 activators lies in how they disrupt the Keap1-Nrf2 interaction.
Indirect Nrf2 Activators: The majority of currently known Nrf2 activators fall into this category. These are typically electrophilic small molecules that react with specific cysteine residues on the Keap1 protein.[1][2] This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2 and its subsequent activation of the ARE-driven gene expression.[1] This mechanism is often referred to as the "electrophilic stress response."
Direct Nrf2 Activators: This emerging class of activators operates through a more targeted mechanism. They are non-covalent inhibitors that directly disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2.[6] By binding to the Nrf2-binding pocket on Keap1, they prevent the association of Keap1 with Nrf2, thereby stabilizing Nrf2 and allowing its nuclear translocation and activity.
Caption: Mechanisms of Direct and Indirect Nrf2 Activation.
Comparative Analysis: Specificity, Potency, and Examples
The differing mechanisms of action between direct and indirect activators have significant implications for their pharmacological profiles.
| Feature | Indirect Nrf2 Activators | Direct Nrf2 Activators |
| Mechanism | Covalent modification of Keap1 cysteines | Non-covalent inhibition of Keap1-Nrf2 PPI |
| Specificity | Potentially lower, as electrophiles can react with other cellular proteins | Potentially higher, designed for a specific protein-protein interaction |
| Off-Target Effects | Higher risk due to reactivity with off-target proteins | Lower risk, but still possible |
| Reversibility | Generally irreversible covalent modification | Reversible binding |
Quantitative Comparison of Nrf2 Activators
The following table summarizes publicly available data on the potency of representative direct and indirect Nrf2 activators. It is important to note that experimental conditions can vary between studies, so these values should be considered as a comparative guide.
| Compound | Class | Assay | Cell Line | EC50 / IC50 | Fold Induction (Max) | Reference |
| Sulforaphane | Indirect | ARE-Luciferase | AREc32 | ~5 µM | ~12-fold | [3] |
| tBHQ | Indirect | ARE-Luciferase | AREc32 | ~10 µM | ~14-fold | [3] |
| Dimethyl Fumarate (DMF) | Indirect | Western Blot (Nrf2) | THP-1 | - | Significant increase | [7] |
| Oltipraz | Indirect | Western Blot (Nrf2) | THP-1 | - | Significant increase | [7] |
| LH601A | Direct (PPI) | ARE-Luciferase | HEK293 | 18 µM | ~2-7-fold (HO-1) | [6][8] |
| Compound 1 (Hu et al.) | Direct (PPI) | ARE-Luciferase | HepG2 | 18 µM | - | [6] |
| Compound 4 (Jiang et al.) | Direct (PPI) | FP Assay | - | 28.6 nM (IC50) | - | [6] |
Examples of Direct and Indirect Nrf2 Activators
| Class | Examples |
| Indirect Activators | Sulforaphane, tert-Butylhydroquinone (tBHQ), Dimethyl Fumarate (DMF), Oltipraz, Bardoxolone Methyl, Curcumin, Resveratrol |
| Direct Activators | Small molecule PPI inhibitors (e.g., LH601A and other research compounds) |
Experimental Protocols for Assessing Nrf2 Activation
Accurate and reproducible assessment of Nrf2 activation is crucial. Below are detailed methodologies for key experiments.
General Experimental Workflow
Caption: General workflow for evaluating Nrf2 activators.
ARE-Luciferase Reporter Assay
This cell-based assay is widely used to screen for and characterize Nrf2 activators.[6] It utilizes a reporter gene (luciferase) under the control of an ARE promoter element.
-
Cell Line: A stable cell line expressing an ARE-luciferase reporter construct (e.g., AREc32, or transiently transfected HepG2 or HEK293 cells).
-
Protocol:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tBHQ or sulforaphane).
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Steady-Glo Luciferase Assay System).
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any cytotoxic effects of the compounds.
-
Calculate the fold induction relative to the vehicle control.
-
NQO1 Induction Assay
This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a well-characterized Nrf2 target gene.[6]
-
Protocol:
-
Culture and treat cells with the test compounds as described for the ARE-luciferase assay.
-
After the incubation period, wash the cells with PBS and lyse them in a suitable buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure NQO1 activity by monitoring the reduction of a substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye (e.g., MTT) or by following the decrease in NADPH absorbance at 340 nm.
-
Normalize the NQO1 activity to the total protein concentration.
-
Western Blot for Nuclear Nrf2 Translocation
This technique is used to directly visualize the accumulation of Nrf2 in the nucleus upon activation.[6]
-
Protocol:
-
Treat cultured cells with the test compounds for a shorter duration (e.g., 1-4 hours) as Nrf2 translocation is an early event.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions. Commercial kits are available for this purpose.
-
Determine the protein concentration of both fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use antibodies against cytoplasmic (e.g., β-actin or GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction.
-
Conclusion and Future Perspectives
Both direct and indirect Nrf2 activators have demonstrated therapeutic potential. Indirect activators, being the first to be discovered, are more extensively studied, with some reaching clinical trials.[5] However, their electrophilic nature raises concerns about off-target effects and potential toxicity.
Direct Nrf2 activators, by inhibiting the Keap1-Nrf2 PPI, offer the promise of greater specificity and a potentially better safety profile. While still in the early stages of development, they represent a highly promising avenue for the next generation of Nrf2-targeted therapies.
For researchers in this field, a thorough understanding of the distinct mechanisms and the application of robust experimental protocols are paramount for the successful identification and characterization of novel Nrf2 activators with optimal therapeutic properties. The continued development of direct PPI inhibitors will be a key area to watch in the coming years.
References
- 1. The Nrf2 System as a Potential Target for the Development of Indirect Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Specificity of Keap1-Nrf2-IN-13: A Comparative Analysis
A detailed guide for researchers and drug development professionals assessing the specificity and performance of Keap1-Nrf2-IN-13 against other notable Keap1-Nrf2 protein-protein interaction (PPI) inhibitors.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound is a small molecule inhibitor designed to disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), thereby promoting the accumulation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes. This guide provides a comparative assessment of the specificity and performance of this compound against other known Keap1-Nrf2 inhibitors, supported by experimental data and detailed methodologies.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of genes containing the Antioxidant Response Element (ARE). Small molecule inhibitors of the Keap1-Nrf2 PPI mimic the effect of cellular stress by directly blocking the interaction between the two proteins.
A Comparative Analysis of Keap1-Nrf2-IN-13 and Known Nrf2 Activators in Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Keap1-Nrf2 pathway activator, Keap1-Nrf2-IN-13, with two well-established activators, Sulforaphane and Bardoxolone Methyl. The objective is to evaluate their therapeutic efficacy by examining their mechanisms of action, in vitro potency, and available in vivo data. This comparison aims to assist researchers in selecting the appropriate compound for their studies in oxidative stress-related diseases.
Mechanism of Action: A Tale of Two Strategies
The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The activators discussed herein employ distinct strategies to disrupt this interaction and unleash the therapeutic potential of Nrf2.
This compound operates as a protein-protein interaction (PPI) inhibitor . It directly obstructs the binding of Nrf2 to Keap1 by forming hydrogen bonds with key polar residues within the Keap1 protein. This non-covalent interaction prevents the Keap1-mediated degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.
In contrast, Sulforaphane and Bardoxolone Methyl are classified as electrophilic activators . They possess reactive chemical groups that covalently modify specific cysteine residues on the Keap1 protein. This modification induces a conformational change in Keap1, rendering it unable to bind to Nrf2. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and initiate the transcription of cytoprotective genes.
In Vitro Potency: A Quantitative Comparison
The potency of these activators is a key determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) for PPI inhibitors or the half-maximal effective concentration (EC50) for activators in cell-based reporter assays.
| Compound | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Fluorescence Polarization (PPI) | - | 0.15 µM (IC50) | [1] |
| Sulforaphane | ARE Luciferase Reporter | HepG2-ARE-C8 | ~2.5 µM (EC50) | [2] |
| Bardoxolone Methyl | ARE Luciferase Reporter | H4IIE-ARE8L | ~20 nM (EC50) | [3] |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to differences in assay principles and cell lines used. However, the data indicates that Bardoxolone Methyl is the most potent activator in vitro, followed by this compound, and then Sulforaphane.
Therapeutic Efficacy: In Vivo Evidence
The ultimate measure of a therapeutic agent's efficacy lies in its performance in preclinical and clinical studies. While in vivo data for this compound is not yet available, Sulforaphane and Bardoxolone Methyl have been extensively studied in various disease models.
| Compound | Animal Model | Disease/Condition | Key Findings | Reference |
| Sulforaphane | C57BL/6J mice | High-fat diet-induced obesity | Reduced body weight gain, adipocyte size, and lipid accumulation. | [4] |
| Sprague-Dawley rats | Cisplatin-induced nephrotoxicity | Attenuated renal injury markers and oxidative stress. | [5] | |
| Bardoxolone Methyl | C57BL/6J mice | High-fat diet-induced inflammation | Prevented fat deposition and inflammation in brown adipose tissue. | [6][7] |
| Tumor-bearing mice | Cisplatin-induced acute kidney injury | Improved survival and reduced clinical measures of kidney injury. | [8] | |
| This compound | - | - | No in vivo data available at present. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate these Nrf2 activators.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This assay is designed to identify inhibitors of the Keap1-Nrf2 interaction.[1]
Protocol Summary:
-
Reagent Preparation: Purified Keap1 protein and a fluorescently labeled Nrf2 peptide (containing the Keap1-binding ETGE motif) are prepared in an assay buffer.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate. To each well, the fluorescent Nrf2 peptide, Keap1 protein, and the test inhibitor (at varying concentrations) are added. Control wells containing only the peptide and Keap1 (maximum polarization) and only the peptide (minimum polarization) are also included.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a microplate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: The percentage of inhibition of the Keap1-Nrf2 interaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay is used to quantify the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an ARE promoter.[2]
Protocol Summary:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple ARE sequences. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for normalization.
-
Cell Seeding and Treatment: The transfected cells are seeded into a 96-well plate and allowed to attach. The cells are then treated with the test compound at various concentrations.
-
Incubation: The cells are incubated for a period sufficient to allow for Nrf2 activation and subsequent luciferase expression (e.g., 16-24 hours).
-
Cell Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of ARE activity is calculated relative to vehicle-treated control cells, and the EC50 value is determined from the dose-response curve.
In Vivo Efficacy Studies
The evaluation of therapeutic efficacy in animal models is a critical step in drug development. While specific protocols vary depending on the disease model, a general workflow is outlined below.
Protocol Summary:
-
Animal Model: An appropriate animal model that recapitulates key aspects of the human disease of interest is selected.
-
Treatment: Animals are randomized into groups and treated with the test compound or a vehicle control. The dose, route of administration, and treatment duration are critical parameters.
-
Monitoring: Throughout the study, animals are monitored for clinical signs of disease, body weight, and other relevant physiological parameters.
-
Endpoint Analysis: At the end of the study, tissues and biological fluids are collected for analysis. This can include histological examination for tissue damage, measurement of biomarkers of disease progression and drug efficacy (e.g., inflammatory cytokines, markers of oxidative stress), and analysis of gene and protein expression related to the Nrf2 pathway.
-
Statistical Analysis: The data is statistically analyzed to determine the significance of the treatment effects.
Conclusion
This comparative guide highlights the distinct characteristics of this compound, Sulforaphane, and Bardoxolone Methyl as activators of the Nrf2 pathway.
-
This compound represents a promising new class of Nrf2 activators with a distinct, non-covalent mechanism of action. Its high in vitro potency as a PPI inhibitor warrants further investigation, particularly in in vivo models, to establish its therapeutic potential.
-
Sulforaphane , a naturally occurring isothiocyanate, is a well-studied Nrf2 activator with proven efficacy in a variety of preclinical models. Its relatively lower in vitro potency is offset by its favorable safety profile and bioavailability from dietary sources.
-
Bardoxolone Methyl is a highly potent synthetic Nrf2 activator that has demonstrated significant therapeutic effects in numerous preclinical and clinical studies. Its high potency necessitates careful dose selection to mitigate potential off-target effects.
The choice of an Nrf2 activator for a specific research application will depend on a variety of factors, including the desired mechanism of action, the required potency, and the specific disease model being investigated. This guide provides a foundational framework to aid in this selection process and to encourage further research into the therapeutic potential of modulating the Keap1-Nrf2 pathway.
References
- 1. Antioxidant response element (ARE) activity assays [bio-protocol.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1–Nrf2 system as an in vivo sensor for electrophiles [ouci.dntb.gov.ua]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Keap1-Nrf2-IN-13
This guide provides crucial safety and disposal information for researchers and laboratory professionals handling Keap1-Nrf2-IN-13. The following procedures are based on general laboratory safety protocols and information from the safety data sheet of a structurally related compound. It is imperative to consult your institution's specific safety guidelines and a certified chemical waste disposal service for compliance with local regulations.
Immediate Safety and Handling Precautions
When working with this compound, adherence to standard laboratory safety practices is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. A related compound, Keap1-Nrf2-IN-3, is harmful if swallowed.[1]
Step-by-Step Disposal Procedures
Dispose of this compound as hazardous chemical waste. A related compound is noted to be very toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal to avoid environmental release.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated disposables (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan. Avoid drain disposal.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
Include the accumulation start date and the responsible researcher's name and contact information.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[1]
-
Provide the waste contractor with all necessary information regarding the waste composition.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₄N₆O₃ | [1] |
| Molecular Weight | 538.64 g/mol | [1] |
| IC₅₀ | 0.15 µM | [2][3] |
| CAS Number | 2456294-92-9 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a general experimental workflow for studying Keap1-Nrf2 inhibitors.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition.
Caption: A typical experimental workflow for evaluating a Keap1-Nrf2 inhibitor.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Keap1-Nrf2-IN-13
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-13, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Adherence to these protocols is critical to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule with a limited public safety profile, it should be handled with caution, assuming potential hazards. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves. Change gloves every 30 minutes or immediately upon contamination. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required. The gown should close in the back.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[1] A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or Higher Respirator | An N95 respirator is necessary when handling the powdered form of the compound to prevent inhalation of airborne particles.[1] Surgical masks are not a suitable substitute.[1][2] |
| Foot Protection | Shoe Covers | Two pairs of disposable shoe covers should be worn over closed-toe shoes before entering the designated handling area.[1] |
| Head and Hair Protection | Hair and Beard Covers | All hair, including facial hair, must be covered to prevent contamination. |
Operational Procedures for Handling this compound
The following step-by-step workflow is designed to minimize exposure and ensure the integrity of the compound.
I. Preparation and Donning PPE
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the compound, solvents, pipettes, waste containers, and decontamination materials.
-
Don PPE: Put on PPE in the following order: shoe covers, hair and beard covers, inner gloves, gown, outer gloves, goggles, and face shield. If handling the powder, an N95 respirator should be donned before entering the handling area.
II. Compound Handling and Experimentation
-
Weighing (if solid): If working with the powdered form, conduct all weighing within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of particulates.
-
Reconstitution: If reconstituting the compound, add the solvent slowly to the vial to avoid splashing. This compound is soluble in DMSO.[3]
-
Experimental Use: Perform all experimental procedures involving the compound within the designated containment area.
-
Avoid Contamination: Use dedicated equipment and supplies for handling this compound to prevent cross-contamination.
III. Disposal and Decontamination
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, pipettes, and vials, must be disposed of in a dedicated, clearly labeled hazardous chemical waste container.
-
Decontamination: Decontaminate all non-disposable equipment and surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, shoe covers, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
The Keap1-Nrf2 Signaling Pathway
This compound is an inhibitor of the Keap1-Nrf2 protein-protein interaction.[3][4] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[5][6] This keeps the antioxidant response in a basal state. When the interaction between Keap1 and Nrf2 is inhibited, Nrf2 can translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes.[5]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
